molecular formula C16H15NO2S2 B587063 N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine CAS No. 1391053-21-6

N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine

Cat. No.: B587063
CAS No.: 1391053-21-6
M. Wt: 317.421
InChI Key: KLXNEAXMKJWVOU-UHFFFAOYSA-N
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Description

N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine (CAS 1391053-21-6) is a synthetic phenothiazine derivative supplied as a yellow solid with a molecular weight of 317.42 g/mol and the molecular formula C16H15NO2S2 . This compound is identified as a by-product in the preparation of Metopimazine, making it a compound of interest in pharmaceutical research and analytical chemistry for impurity profiling and method development . Phenothiazines are a class of heterocyclic compounds with a established history in medicinal chemistry, first synthesized in 1883 and later commercialized as first-generation antipsychotic therapies . Beyond their historical neurological applications, contemporary research explores expanded therapeutic mechanisms of phenothiazine derivatives, including potential antitumor, antibacterial, and antioxidant effects . These compounds are known to exhibit cationic and amphiphilic properties, allowing for interactions with biological membranes and various cellular targets . The specific substituents at the C-2 position of the tricyclic ring and the N-10 side chain, such as the methylsulfonyl and 2-propenyl groups in this molecule, are critical determinants of its physicochemical properties and research potential . Researchers value this compound for investigating structure-activity relationships, metabolic pathways, and the stability of phenothiazine-based pharmaceuticals. It is intended for research applications only and must be handled by qualified personnel in a controlled laboratory setting. Proper storage conditions of 2-8°C in a refrigerator are recommended to maintain stability .

Properties

IUPAC Name

2-methylsulfonyl-10-prop-2-enylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c1-3-10-17-13-6-4-5-7-15(13)20-16-9-8-12(11-14(16)17)21(2,18)19/h3-9,11H,1,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXNEAXMKJWVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological Potential of 2-Methylsulfonyl Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological landscape of 2-methylsulfonyl phenothiazine derivatives , a specific subclass of tricyclic heterocycles characterized by the electron-withdrawing sulfone moiety at the C2 position.

Executive Technical Summary

The phenothiazine scaffold has long been termed a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets. However, the 2-methylsulfonyl (


)  subclass represents a distinct high-potency pharmacophore. Unlike their chlorinated (chlorpromazine) or trifluoromethylated (trifluoperazine) counterparts, 2-methylsulfonyl derivatives exhibit unique electronic and steric properties that enhance dopamine 

receptor affinity while simultaneously offering a scaffold for reversing Multidrug Resistance (MDR) in oncology.

This guide analyzes the structure-activity relationships (SAR), synthesis pathways, and dual-therapeutic potential (neuroleptic vs. antineoplastic) of this chemical class.

Chemical Architecture & SAR Logic

The pharmacological potency of these derivatives is dictated by the substituent at position 2 of the phenothiazine ring system.

The Electronic Imperative of the C2-Sulfone

The 2-methylsulfonyl group is a strong electron-withdrawing group (EWG). In the context of dopaminergic antagonism, this is critical for two reasons:

  • Conformational Locking: The steric bulk and electronic repulsion of the

    
     group force the 
    
    
    
    -10 side chain to tilt toward the ring containing the substituent. This mimics the conformation of dopamine, facilitating high-affinity binding to the
    
    
    receptor pocket.
  • Lipophilicity Modulation: The sulfone moiety balances lipophilicity (

    
    ) with polar surface area, improving blood-brain barrier (BBB) penetration compared to more polar substituents, while maintaining metabolic stability superior to the sulfoxide (mesoridazine) variants.
    
SAR Visualization

The following diagram illustrates the core SAR logic, distinguishing between neuroleptic and antiemetic/anticancer derivatives based on the


-10 side chain.

SAR_Logic Core 2-Methylsulfonyl Phenothiazine Core (C2-SO2Me) SideChain_A N10 Side Chain: Piperidine-Ethyl Core->SideChain_A Alkylation SideChain_B N10 Side Chain: Piperidine-Carboxamide Core->SideChain_B Alkylation Sulforidazine Sulforidazine (Potent Antipsychotic) SideChain_A->Sulforidazine Metopimazine Metopimazine (Antiemetic/Chemo-Adjuvant) SideChain_B->Metopimazine D2_Block Mechanism: High Affinity D2 Antagonism (Ki ≈ 0.25 nM) Sulforidazine->D2_Block D2_Peripheral Mechanism: Peripheral D2 Blockade (CTZ Target) Metopimazine->D2_Peripheral

Figure 1: Structure-Activity Relationship (SAR) diverging from the 2-methylsulfonyl core. The N10 substituent determines central vs. peripheral activity.

Therapeutic Applications

Neuropsychiatry: The Sulforidazine Paradigm

Sulforidazine (the sulfone metabolite of thioridazine) is the archetype of this class.

  • Potency: It exhibits a binding affinity for the striatal dopamine

    
     receptor that is significantly higher than its parent compound.
    
  • Receptor Profile:

    
     (
    
    
    
    ),
    
    
    (
    
    
    ).
  • Clinical Relevance: While historically viewed as a metabolite, its high potency suggests it drives much of the therapeutic effect of thioridazine therapy.[1]

Oncology: MDR Reversal & Apoptosis

Recent repositioning efforts focus on the ability of 2-methylsulfonyl phenothiazines to inhibit P-glycoprotein (P-gp/ABCB1) efflux pumps.

  • Mechanism: These derivatives bind to the transmembrane domain of P-gp, preventing the efflux of chemotherapeutic agents (e.g., doxorubicin, paclitaxel) from cancer cells.

  • Metopimazine: Beyond its antiemetic use, it is being investigated for its ability to sensitize resistant tumor cells without the severe extrapyramidal side effects of typical neuroleptics.

  • Apoptosis: Induction of the intrinsic mitochondrial pathway via Bax upregulation and Bcl-2 downregulation.

Comparative Potency Data | Compound | Target | Potency (


 / 

) | Primary Indication | | :--- | :--- | :--- | :--- | | Sulforidazine | Dopamine

|

(

) | Antipsychotic (Historical) | | Mesoridazine | Dopamine

|

(

) | Antipsychotic | | Thioridazine | Dopamine

|

(

) | Antipsychotic | | Novel 2-SO2Me Hybrid | MCF-7 (Breast Cancer) |

(

) | Experimental Anticancer |[2][3]

Synthesis Protocols

The installation of the sulfone group at position 2 is the rate-limiting step in synthesis. The following protocol describes the "Sulfonyl Chloride Route," which is preferred for its scalability over the classic Friedel-Crafts sulfonation.

Synthesis Workflow (DOT Visualization)

Synthesis_Workflow Start1 2-Bromothiophenol Step1 Step 1: Coupling (Formation of Diphenyl Sulfide) Start1->Step1 Start2 p-Chlorobenzenesulfonyl Chloride Start2->Step1 Step2 Step 2: Oxidation (Sulfide to Sulfone at C2) Step1->Step2 Step3 Step 3: Cyclization (Smiles Rearrangement / Cu-Catalysis) Step2->Step3 Intermediate 2-Methylsulfonyl-10H-phenothiazine (Key Intermediate) Step3->Intermediate Final N-Alkylation (Introduction of Piperidine/Side Chain) Intermediate->Final

Figure 2: Synthetic pathway for generating the 2-methylsulfonyl phenothiazine core scaffold.

Detailed Protocol: Core Scaffold Synthesis

Note: This protocol assumes standard Schlenk line techniques.

  • Coupling: React 2-bromothiophenol with 2,5-dichloro-methylsulfonylbenzene (or equivalent) in DMF using

    
     as a base. Reflux at 
    
    
    
    for 12 hours.
  • Cyclization: The resulting diphenyl sulfide is cyclized via a copper-catalyzed Ullmann-type reaction or a Smiles rearrangement in the presence of strong base (NaH) in DMF.

    • Critical Control Point: Monitor TLC for the disappearance of the diphenyl sulfide. Incomplete cyclization is a common yield killer.

  • N-Alkylation: Dissolve the 2-methylsulfonyl-10H-phenothiazine intermediate in dry DMSO. Add NaH (1.2 eq) at

    
    . Stir for 30 mins. Add the alkyl halide side chain (e.g., 2-(2-chloroethyl)-1-methylpiperidine for Sulforidazine).[4] Warm to RT and stir for 24h.
    

Experimental Validation: Self-Validating Protocols

Dopamine Receptor Binding Assay

To confirm the neuroleptic potential of a new derivative, use this competitive binding assay.

  • Membrane Prep: Rat striatal homogenates (rich in

    
    ).
    
  • Radioligand:

    
    -Spiperone (0.5 nM).
    
  • Non-specific Binding Control: Define using

    
     (+)-Butaclamol.
    
  • Validation: The assay is valid only if the specific binding is

    
     of total binding.
    
  • Calculation:

    
     values are converted to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
MDR Reversal Assay (P-gp Inhibition)

To test anticancer potential.

  • Cell Line: Doxorubicin-resistant MCF-7/ADR cells.

  • Method: MTT cytotoxicity assay.

  • Protocol:

    • Treat cells with varying concentrations of Doxorubicin alone.

    • Treat cells with Doxorubicin + Fixed concentration (

      
      ) of the test phenothiazine derivative.
      
  • Readout: Calculate the Reversal Fold (RF) :

    
    
    
  • Benchmark: Verapamil is the standard positive control. An RF

    
     indicates potent MDR reversal.
    

References

  • Niedzwiecki, D. M., Mailman, R. B., & Cubeddu, L. X. (1984).[5] Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors.[1][5][6] Journal of Pharmacology and Experimental Therapeutics. Link

  • Morrow, R. J., Millership, J. S., & Collier, P. S. (2005). Facile Syntheses of the Three Major Metabolites of Thioridazine. Helvetica Chimica Acta.[4] Link

  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.[7] Proceedings of the National Academy of Sciences. Link

  • Varga, B., et al. (2017). Antitumor Activity of Phenothiazines: Structure-Activity Relationship and Mechanism of Action.[8] Anticancer Research.[9][10] Link

  • Motohashi, N., et al. (2000). Biological activity of phenothiazines. Current Drug Targets. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Methylsulfonyl Phenothiazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of methylsulfonyl-substituted phenothiazines, a specific subclass of tricyclic antipsychotics typified by Sulforidazine and Mesoridazine . Unlike their chlorinated (e.g., Chlorpromazine) or trifluoromethylated (e.g., Triflupromazine) counterparts, methylsulfonyl phenothiazines exhibit unique pharmacodynamic profiles driven by the oxidation state of the sulfur substituent at the C-2 position. This guide details the structural prerequisites for Dopamine D2 receptor antagonism, the metabolic interconversion between sulfide/sulfoxide/sulfone analogs, and the synthetic protocols required to isolate these potent D2 antagonists.

The Pharmacophore: Structural Anatomy

The phenothiazine scaffold consists of a tricyclic system where two benzene rings are linked by sulfur and nitrogen atoms. The biological activity of methylsulfonyl derivatives is governed by three critical structural domains.

The Tricyclic Core (The "Butterfly" Shape)

For neuroleptic activity, the tricyclic system must not be planar. It adopts a "butterfly" conformation with a dihedral angle of approximately 139° between the two benzene rings. This folding allows the molecule to mimic the spatial arrangement of dopamine, facilitating binding to the D2 receptor.

The C-2 Substituent (The Methylsulfonyl Group)

The substituent at position 2 is the primary determinant of potency.

  • Role: It creates asymmetry in the molecule, directing the amino side chain toward the ring system via van der Waals forces or hydrogen bonding.

  • Electronic Effect: The methylsulfonyl group (

    
    ) is a strong electron-withdrawing group (EWG). It pulls electron density from the ring, enhancing the interaction with the receptor's binding pocket.
    
  • Differentiation:

    • Thioridazine: Contains a -SCH3 (methylthio) group.

    • Mesoridazine: Contains a -S(O)CH3 (methylsulfinyl) group.

    • Sulforidazine: Contains a -SO2CH3 (methylsulfonyl) group.

The N-10 Side Chain

A three-carbon alkyl chain separating the ring nitrogen (N-10) from the terminal amine is essential for optimal D2 antagonism. In the case of methylsulfonyl phenothiazines like Sulforidazine, this side chain typically incorporates a piperidine ring (specifically a 2-(1-methylpiperidin-2-yl)ethyl group), which confers high anticholinergic activity alongside antipsychotic effects.

SAR Analysis: The Sulfide-Sulfone Axis

The defining feature of this subclass is the metabolic and synthetic oxidation of the sulfur at C-2. This oxidation state dramatically alters the Structure-Activity Relationship (SAR).

Electronic Withdrawal and Potency

The potency of phenothiazines generally correlates with the electron-withdrawing capability of the C-2 substituent. The Hammett substituent constant (


) indicates the electron-withdrawing strength:
  • 
    : 0.00 (Least Potent)
    
  • 
    : 0.23
    
  • 
    : 0.54
    
  • 
    : 0.72 (Most Potent EWG)
    

Key Insight: The sulfone group (


) in Sulforidazine provides stronger electron withdrawal than the sulfide in Thioridazine, theoretically enhancing receptor affinity. However, clinical potency is also modulated by lipophilicity and blood-brain barrier (BBB) penetration.
Comparative Potency Data

The following table summarizes the receptor binding profiles of the Thioridazine metabolic cascade. Note that while the parent compound (Thioridazine) is active, its metabolites (Mesoridazine and Sulforidazine) are often more potent D2 antagonists.

CompoundC-2 SubstituentOxidation StateD2 Affinity (

nM)
Relative PotencyClinical Status
Thioridazine

Sulfide (-2)~3-51.0x (Baseline)Withdrawn (Safety)
Mesoridazine

Sulfoxide (0)~1-31.5x - 2.0xWithdrawn (Safety)
Sulforidazine

Sulfone (+2)~1-2> 2.0xMetabolite/Research
Visualizing the Metabolic & SAR Pathway

The following diagram illustrates the sequential oxidation pathway which functions as both a metabolic route and a synthetic strategy for increasing potency.

SAR_Pathway Thioridazine Thioridazine (C-2: -SCH3) Base Potency Mesoridazine Mesoridazine (C-2: -S(O)CH3) Increased D2 Affinity Thioridazine->Mesoridazine CYP2D6 / S-Oxidation (Metabolic Activation) Receptor Dopamine D2 Receptor Thioridazine->Receptor Moderate Binding Sulforidazine Sulforidazine (C-2: -SO2CH3) Maximal EWG Effect Mesoridazine->Sulforidazine Further Oxidation (Sulfone Formation) Mesoridazine->Receptor Strong Binding Sulforidazine->Receptor Very Strong Binding

Figure 1: The metabolic activation pathway of methylthio phenothiazines to their high-potency methylsulfonyl analogs.

Experimental Protocols

Synthesis: Selective Oxidation to Sulforidazine

To study the specific SAR of the methylsulfonyl group, researchers often synthesize Sulforidazine directly from Thioridazine. The challenge is selectively oxidizing the C-2 sulfur without forming the N-oxide or over-oxidizing the ring sulfur (at position 5).

Protocol: Selective S-Oxidation using m-CPBA

  • Objective: Conversion of Thioridazine (Sulfide) to Sulforidazine (Sulfone).

  • Reagents: Thioridazine HCl, m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM), Sodium Bicarbonate (

    
    ).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (approx. 400 mg) of Thioridazine base in 20 mL of anhydrous DCM in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition (Stoichiometry is Critical):

    • To obtain the Sulfoxide (Mesoridazine): Add 1.1 eq of m-CPBA dropwise over 15 minutes.

    • To obtain the Sulfone (Sulforidazine): Add 2.2 eq of m-CPBA dropwise over 20 minutes.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (25°C) and stir for an additional 2 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Quenching: Wash the organic layer twice with saturated aqueous

    
     to remove m-chlorobenzoic acid byproduct.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Isolation: Purify the residue via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

    • Validation: The sulfone will appear as a distinct spot with a lower Rf value than the sulfide but higher than the N-oxide. Confirm structure via IR (look for strong symmetric/asymmetric

      
       stretches at ~1150 and ~1300 
      
      
      
      ).
Workflow: D2 Receptor Binding Assay

To validate the SAR claims, a radioligand binding assay is the standard.

Binding_Assay Step1 Membrane Prep (Rat Striatum or CHO-D2 cells) Step2 Incubation Buffer: 50mM Tris-HCl, pH 7.4 Ligand: [3H]-Spiperone (0.5 nM) + Test Compound (Sulforidazine) Step1->Step2 Step3 Equilibrium Incubate 60 min @ 25°C Step2->Step3 Step4 Filtration Harvest via GF/B Filters (Pre-soaked in 0.1% PEI) Step3->Step4 Step5 Scintillation Counting Measure Radioactivity (CPM) Step4->Step5 Step6 Data Analysis Calculate IC50 & Ki Step5->Step6

Figure 2: Standard workflow for determining D2 receptor affinity (


) of phenothiazine derivatives.

Therapeutic & Safety Profile (Toxicology)

While the methylsulfonyl group enhances D2 affinity, it introduces significant cardiac risks. This is a critical aspect of the SAR that limits the clinical utility of these compounds despite their potency.

The hERG Liability

Methylsulfonyl phenothiazines are potent blockers of the hERG potassium channel (


).
  • Mechanism: The basic nitrogen in the piperidine side chain (protonated at physiological pH) interacts with aromatic residues (Tyr652, Phe656) in the hERG pore. The electron-withdrawing nature of the sulfone group at C-2 modulates the lipophilicity and orientation of the molecule, often stabilizing this blockade.

  • Consequence: This leads to delayed ventricular repolarization (QTc prolongation), increasing the risk of Torsades de Pointes (TdP), a fatal arrhythmia. This toxicity led to the "Black Box" warnings and eventual withdrawal/restriction of Thioridazine and Mesoridazine.

Antimicrobial Repurposing (Non-Psychiatric SAR)

Recent research focuses on the antibacterial properties of methylsulfonyl phenothiazines.

  • Efflux Pump Inhibition: Sulforidazine has shown efficacy in reversing Multi-Drug Resistance (MDR) in Staphylococcus aureus and Mycobacterium tuberculosis.

  • SAR Shift: For antimicrobial activity, the D2-binding requirements (like the specific side-chain distance) are less stringent, allowing for structural modifications that might reduce neurotoxicity while maintaining efflux pump inhibition.

References

  • Niedzwiecki, D. M., Mailman, R. B., & Cubeddu, L. X. (1984). Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors.[1] Journal of Pharmacology and Experimental Therapeutics, 228(3), 636-639.[1][2] Link

  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.[3] Proceedings of the National Academy of Sciences, 72(5), 1899-1903. Link[4]

  • Wojcikowski, J., et al. (2006). Contribution of human cytochrome P-450 isoforms to the metabolism of thioridazine. Pharmacological Reports, 58, 912-919. Link

  • Thanacoody, H. K. (2011). Thioridazine: resurrection as an antimicrobial agent? British Journal of Clinical Pharmacology, 72(5), 689–690. Link

  • PubChem Compound Summary. Sulforidazine (CID 31765).[1][2] National Center for Biotechnology Information.[1] Link

Sources

The Electronic Architecture of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine: A Candidate for Advanced Organic Semiconductors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Materials Scientists

Abstract

The engineering of novel organic semiconductors is a cornerstone of next-generation electronics, with applications spanning from flexible displays to renewable energy. Within the vast landscape of molecular candidates, phenothiazine (PTZ) derivatives have emerged as a particularly promising class of materials.[1][2] This is due to their robust electron-donating nature, versatile functionalization, and inherent structural properties that favor efficient charge transport.[1][2][3] This technical guide delves into the core electronic properties of a specific, strategically designed phenothiazine derivative: N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine . We will dissect the molecular architecture, analyzing the distinct roles of the phenothiazine core, the electron-withdrawing methylsulfonyl group, and the N-propenyl substituent. This guide provides a predictive overview of its electronic characteristics, supported by established principles of structure-property relationships in phenothiazine chemistry, and outlines the key experimental and computational methodologies required for its empirical validation as a high-performance organic semiconductor.

The Phenothiazine Core: A Foundation for High-Performance Organics

The 10H-phenothiazine tricycle is the foundational building block of the target molecule. Its defining characteristic is a non-planar, butterfly-like conformation, a feature that has profound implications for its solid-state packing and electronic behavior.[2][4] This bent structure can effectively suppress the strong intermolecular π-π stacking that often leads to undesirable aggregation and excimer formation in planar aromatic systems.[2] This structural feature is advantageous for creating materials with good film-forming properties.[3][4]

From an electronic standpoint, the phenothiazine unit is a potent electron donor, a property conferred by the electron-rich nitrogen and sulfur heteroatoms.[2][5] This results in a high-lying Highest Occupied Molecular Orbital (HOMO), making it an excellent candidate for hole-transport materials (p-type semiconductors) in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).[1][6] The functionalization of the phenothiazine core is straightforward, with key reactive sites at the N-10, C-3, and C-7 positions, allowing for precise tuning of its optoelectronic properties.[2]

Molecular Engineering: The Role of Strategic Substitution

The electronic landscape of the phenothiazine core can be meticulously sculpted through chemical modification. In this compound, two key substituents are introduced to modulate its intrinsic properties.

The 2-Methylsulfonyl (-SO2CH3) Group: An Electron-Withdrawing Anchor

The methylsulfonyl group is a powerful electron-withdrawing substituent. Its placement at the C-2 position is expected to significantly impact the molecule's frontier molecular orbitals (HOMO and LUMO).

  • Stabilization of Frontier Orbitals: Electron-withdrawing groups generally lead to a decrease in both HOMO and LUMO energy levels.[2] The strong inductive and resonance effects of the -SO2CH3 group will pull electron density from the phenothiazine ring system. This stabilization of the HOMO level is particularly crucial for applications in organic photovoltaics and perovskite solar cells, as it can lead to a higher open-circuit voltage (Voc) in devices.[6][7]

  • Band Gap Modulation: The differential impact on the HOMO and LUMO levels directly influences the energy band gap (Egap). While both orbitals are lowered, the extent of this shift determines the resulting Egap. A narrower band gap can improve light absorption in the visible spectrum, a desirable trait for photovoltaic applications.[7]

  • Enhanced Stability: The presence of the sulfonyl group can increase the oxidation potential of the phenothiazine core, making the molecule more resistant to oxidative degradation and enhancing the operational stability of the final device.

The N-(2-Propenyl) Group: Tailoring Solubility and Intermolecular Interactions

Substitution at the N-10 position of the phenothiazine ring is a common strategy to modify the molecule's physical properties and electronic communication.

  • Solubility and Processability: The introduction of the aliphatic propenyl (allyl) chain enhances the molecule's solubility in common organic solvents. This is a critical practical consideration for device fabrication, enabling the use of solution-based processing techniques like spin-coating and inkjet printing.

  • Steric Influence: While less bulky than other alkyl chains, the propenyl group will still influence the intermolecular packing in the solid state. This can further disrupt π-π stacking, complementing the inherent butterfly shape of the phenothiazine core to promote amorphous or microcrystalline film morphologies.[8]

  • Potential for Polymerization: The terminal double bond of the propenyl group introduces a reactive site, offering the potential for subsequent polymerization to create a semiconducting polymer with a phenothiazine-based repeating unit.

The interplay between these substituents is key. The electron-withdrawing -SO2CH3 group tunes the core electronic properties, while the N-propenyl group primarily enhances processability and influences solid-state morphology.

Predicted Electronic Properties and Quantitative Data

While specific experimental data for this compound is not widely published, we can extrapolate expected values based on literature for analogous compounds.[6][7][9]

PropertyPredicted CharacteristicRationale
Semiconductor Type p-type (Hole Transport)The core phenothiazine moiety is a strong electron donor, leading to a high-lying HOMO suitable for hole injection and transport.[2][3]
HOMO Energy Level Moderately Deep (-5.2 to -5.5 eV)The electron-donating phenothiazine core raises the HOMO, but the potent electron-withdrawing -SO2CH3 group significantly lowers and stabilizes it compared to unsubstituted phenothiazine.[2][6]
LUMO Energy Level Lowered (-2.0 to -2.5 eV)The electron-withdrawing nature of the -SO2CH3 group will also lower the LUMO energy level.[2]
Electrochemical Band Gap (Egap) Wide (approx. 2.8 - 3.2 eV)The significant stabilization of the HOMO level by the sulfonyl group is expected to result in a relatively wide energy gap, making the material potentially suitable for applications requiring transparency or as a host material in OLEDs.[7]
Solubility High in common organic solvents (e.g., Chloroform, THF, Toluene)The N-propenyl aliphatic chain disrupts crystal packing and enhances interactions with organic solvents.[3]
Morphology Likely to form amorphous or microcrystalline thin filmsThe combination of the non-planar phenothiazine core and the flexible N-propenyl group is expected to inhibit long-range crystalline order.[2][4]

Experimental and Computational Validation Workflow

Validating the predicted properties of this compound requires a synergistic approach combining synthesis, electrochemical characterization, optical spectroscopy, and computational modeling.

Synthesis

The synthesis would likely follow a multi-step route, leveraging established phenothiazine chemistry. A plausible pathway involves the synthesis of the 2-(methylsulfonyl)-10H-phenothiazine core, followed by N-alkylation.[10][11]

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 N-Functionalization A 2-chloro-4-(methylsulfonyl)aniline C Buchwald-Hartwig or Ullmann Coupling A->C B 2-iodothiophenol B->C D 2-(methylsulfonyl)-10H-phenothiazine C->D Cyclization G N-Alkylation D->G E Allyl Bromide (3-bromoprop-1-ene) E->G F Base (e.g., NaH, K2CO3) F->G H This compound G->H

Caption: Proposed synthetic workflow for the target molecule.

Computational Modeling (DFT)

Density Functional Theory (DFT) is an indispensable tool for predicting the electronic structure of organic molecules before undertaking extensive synthesis.

Protocol: DFT for Frontier Molecular Orbital Analysis

  • Geometry Optimization: The molecular structure is first optimized using a functional like B3LYP with a basis set such as 6-31G(d,p).[7][12] This finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies).

  • FMO Energy Calculation: Single-point energy calculations are then performed on the optimized geometry to determine the energies of the HOMO and LUMO.[12][13] The HOMO-LUMO gap is the difference between these two values.

  • Visualization: The electron density distributions of the HOMO and LUMO are plotted. This visualization is crucial to understand the nature of the electronic transitions. For a p-type material, the HOMO should be delocalized across the π-conjugated core to facilitate hole transport.[7][14]

DFT_Workflow start Initial Structure opt Geometry Optimization Functional: B3LYP Basis Set: 6-31G(d,p) start->opt freq Frequency Calculation Confirm Minimum Energy opt->freq spe Single Point Energy Calculate HOMO & LUMO Energies freq->spe vis Visualize Orbitals Analyze Electron Density spe->vis results Predicted E_HOMO, E_LUMO, E_gap spe->results

Caption: Standard DFT workflow for electronic property prediction.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary experimental technique for determining the HOMO and LUMO energy levels of a material.

Protocol: Cyclic Voltammetry Measurement

  • Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Cell Assembly: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Ferrocene Calibration: Record the CV of a ferrocene/ferrocenium (Fc/Fc+) internal standard. The Fc/Fc+ redox couple is typically set to -4.8 eV or -5.1 eV relative to the vacuum level, depending on the convention used.

  • Data Acquisition: Scan the potential to measure the onset of the first oxidation potential (E_ox) and, if accessible, the first reduction potential (E_red) of the compound.

  • Energy Level Calculation: The HOMO and LUMO energies are estimated using the following empirical formulas:

    • E_HOMO (eV) = - [E_ox (vs Fc/Fc+) + E_ref]

    • E_LUMO (eV) = - [E_red (vs Fc/Fc+) + E_ref] (where E_ref is the energy level of the Fc/Fc+ couple, e.g., 5.1 eV)

Optical Characterization: UV-Vis Spectroscopy

UV-Visible absorption spectroscopy is used to determine the optical band gap of the material.

Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform). For solid-state measurements, cast a thin film of the material onto a transparent substrate (e.g., quartz).

  • Spectrum Acquisition: Measure the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).

  • Band Gap Calculation: The optical band gap (E_g^opt) is estimated from the onset of the absorption edge (λ_onset) using the Planck-Einstein relation:

    • E_g^opt (eV) = 1240 / λ_onset (nm)

Conclusion and Future Outlook

This compound represents a thoughtfully designed molecule for organic semiconductor applications. By combining the excellent hole-transporting properties of the phenothiazine core with the orbital-tuning capabilities of a strong electron-withdrawing group and the processability-enhancing features of an N-alkenyl chain, this compound is a promising candidate for p-type applications. The predicted deep HOMO level suggests potential for high open-circuit voltages in photovoltaic devices and good stability against oxidation.

The next logical steps involve the synthesis and comprehensive characterization of this material using the workflows outlined above. Subsequent evaluation in prototype devices, such as organic field-effect transistors (OFETs) to measure charge carrier mobility or as a hole-transport layer in organic solar cells, will be essential to fully elucidate its potential and validate the design principles discussed in this guide. This systematic approach of predictive design followed by empirical validation is fundamental to advancing the field of organic electronics.

References

  • Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Applied Energy Materials.
  • Phenothiazine and carbazole substituted pyrene based electroluminescent organic semiconductors for OLED devices. Journal of Materials Chemistry C.
  • Phenothiazine Functional Materials for Organic Optoelectronic Applications. ResearchGate.
  • Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations. MDPI.
  • Structure-induced optoelectronic properties of phenothiazine-based materials. RSC Publishing.
  • Phenothiazine-based covalent organic frameworks with low exciton binding energies for photocatalysis. PMC.
  • Synthesis and Electronic Properties of Alkynylated Phenothiazines. ResearchGate.
  • Designing of Phenothiazine-Based Hole-Transport Materials with Excellent Photovoltaic Properties for High-Efficiency Perovskite Solar Cells (PSCs). ResearchGate.
  • Substitution and solvent effects on the photophysical properties of several series of 10-alkylated phenothiazine derivatives. PubMed.
  • Phenothiazine functionalized fulleropyrrolidines: synthesis, charge transport and applications to organic solar cells. PubMed.
  • Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells. ACS Publications.
  • Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. The Journal of Physical Chemistry A.
  • N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. Beilstein Journals.
  • Regular Article. Physical Chemistry Research.
  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. MDPI.
  • 2-(Methylsulfonyl)-10H-phenothiazine. CymitQuimica.
  • A kind of preparation method of 2-(methylsulfonyl)-10H-phenothiazine. Google Patents.
  • CHEMISTRY & BIOLOGY INTERFACE. CBI.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI.
  • The interplay of conformations and electronic properties in N-aryl phenothiazines. Organic Chemistry Frontiers.
  • This compound-d5 biochemical. MyBioSource.
  • Synthesis and Evaluation of Phenothiazine Derivatives. iosrphr.org.
  • Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. RSC Publishing.
  • Structure-property relationships of phenothiazine-based polyaniline derivatives. Scholars Junction - Mississippi State University.
  • This compound. Pharmaffiliates.
  • Structure, MESP and HOMO-LUMO study of 10-Acetyl- 10H-phenothiazine 5-oxide using vibrational spectroscopy and quantum chemical. SciSpace.
  • 2-(methylsulphonyl)-10H-phenothiazine. PubChem.
  • 2-(methylsulphonyl)-10H-phenothiazine. ChemicalBook.

Sources

History and discovery of sulfonyl-substituted phenothiazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and pharmacology of sulfonyl-substituted phenothiazines.

From Dye Chemistry to Potent Dopaminergic Modulation

Executive Summary: The Sulfonyl Evolution

The discovery of phenothiazines in the 1950s revolutionized psychiatry, transitioning the field from sedation to targeted neuroleptic therapy. While Chlorpromazine (1952) established the baseline, the "second wave" of discovery focused on manipulating the C-2 position of the phenothiazine ring to enhance potency and alter metabolic profiles.

This guide focuses on a specific, high-potency subclass: Sulfonyl-Substituted Phenothiazines . Unlike their chlorinated or trifluoromethylated counterparts, these compounds incorporate oxidized sulfur moieties—specifically sulfonamides (e.g., Thioproperazine) and sulfones (e.g., Sulforidazine)—at the C-2 position. These substitutions dramatically increase electron-withdrawing capability, resulting in compounds with significantly higher affinity for Dopamine


 receptors and unique anti-emetic properties.

Chemical Architecture & SAR

The phenothiazine scaffold consists of a tricyclic system (two benzene rings linked by sulfur and nitrogen). The biological activity is strictly governed by the nature of the substituent at position C-2 and the amine side chain at N-10.

The "Sulfonyl" Switch

The introduction of a sulfonyl group (


) at C-2 creates a strong electron-withdrawing effect, superior to the chloro- substituent found in chlorpromazine. This electron deficiency on the ring enhances the molecule's ability to interact with the specific residues in the 

receptor binding pocket.
  • Sulfonamides (

    
    ):  Exemplified by Thioproperazine . These are extremely potent anti-emetics and antipsychotics but carry a higher risk of Extrapyramidal Symptoms (EPS) due to tight 
    
    
    
    binding.
  • Sulfones (

    
    ):  Exemplified by Sulforidazine  (a metabolite of Thioridazine).[1] These retain high potency but often exhibit different cardiotoxicity profiles (QT prolongation).
    
Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core Phenothiazine Scaffold C2 C-2 Substituent (Electronic Governor) Core->C2 Modifies Ring Electronics N10 N-10 Side Chain (Receptor Distance) Core->N10 Sulfonyl Sulfonyl Group (-SO2NR2 / -SO2R) C2->Sulfonyl Chloro Chloro Group (-Cl) C2->Chloro Potency D2 Potency (↑ Affinity) Sulfonyl->Potency Strong e- withdrawal EPS EPS Liability (↑ Rigidity) Sulfonyl->EPS High D2 Occupancy Chloro->Potency Moderate

Caption: SAR logic flow demonstrating how sulfonyl substitution at C-2 drives higher D2 potency compared to the chloro- analog.

Case Study: Thioproperazine (Majeptil)

Thioproperazine represents the pinnacle of the sulfonamide subclass. Introduced in the early 1960s (e.g., Majeptil), it was characterized by its dimethylsulfamoyl group.

Mechanism & Pharmacology

Thioproperazine is a "incisive" neuroleptic. It exhibits:

  • High D2 Affinity:

    
     nM.[2]
    
  • Low Sedation: Unlike chlorpromazine, it causes less sedation but significantly more motor side effects (cataleptic).

  • Anti-Emetic Potency: Historically cited as ~300x more potent than chlorpromazine in apomorphine-induced emesis models.

Synthesis Protocol: The "Self-Validating" Pathway

The synthesis of Thioproperazine requires the construction of the phenothiazine ring with the sulfonamide intact. The following protocol outlines the synthesis of the key intermediate, N,N-dimethyl-10H-phenothiazine-2-sulfonamide , followed by side-chain attachment.

Phase A: Preparation of the Diphenylsulfide Intermediate

Reaction: Nucleophilic aromatic substitution.

  • Reagents: 2-Aminothiophenol (1.0 eq), 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide (1.0 eq), NaOH (2.2 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 2-aminothiophenol in ethanolic NaOH under

      
       atmosphere (prevent disulfide formation).
      
    • Add the sulfonamide substrate slowly at room temperature.

    • Reflux for 3 hours. The solution typically turns dark red/brown.

    • Validation Point: Upon cooling and acidification (HCl), a yellow precipitate of 2-((2-aminophenyl)thio)-N,N-dimethyl-5-nitrobenzenesulfonamide should form.

    • Yield Check: Expected yield >80%.

Phase B: The Goldberg Cyclization

Reaction: Intramolecular C-N bond formation.

  • Reagents: Diphenylsulfide intermediate (from Phase A),

    
     (anhydrous, 1.5 eq), Copper powder or CuI (catalytic, 0.1 eq), DMF (Solvent).
    
  • Procedure:

    • Suspend the intermediate and base in DMF.

    • Add catalyst and heat to reflux (~150°C) for 6–12 hours.

    • Critical Step: Monitor TLC for disappearance of the amine.

    • Filter hot to remove inorganic salts/catalyst.

    • Pour filtrate into ice water. The phenothiazine ring product precipitates.

  • Purification: Recrystallize from Ethanol/Acetone.

  • Validation Point: Product N,N-dimethyl-10H-phenothiazine-2-sulfonamide should have a melting point distinct from the starting material (Lit. approx 230°C dec, varies by solvate).

Phase C: Side Chain Attachment
  • Reagents: NaNH2 (Sodamide), 1-chloro-3-(4-methylpiperazin-1-yl)propane.

  • Procedure: Deprotonate the N-10 position with sodamide in toluene/xylene, then alkylate with the chloro-amine.

Visualization: Synthesis Workflow

Synthesis_Pathway R1 2-Aminothiophenol Step1 Step 1: Thioether Formation (NaOH, EtOH, Reflux) R1->Step1 R2 4-Cl-N,N-dimethyl- 3-nitrobenzenesulfonamide R2->Step1 Inter1 Diphenylsulfide Intermediate Step1->Inter1 Step2 Step 2: Goldberg Cyclization (DMF, K2CO3, Cu, 150°C) Inter1->Step2 Core Phenothiazine-2-sulfonamide (The Core) Step2->Core Step3 Step 3: N-Alkylation (NaNH2, Cl-Alkyl-Piperazine) Core->Step3 Final THIOPROPERAZINE Step3->Final

Caption: Step-by-step synthetic pathway for Thioproperazine, highlighting the critical cyclization to the sulfonyl-phenothiazine core.

Case Study: Mesoridazine & Sulforidazine

These compounds highlight the metabolic complexity of phenothiazines. Thioridazine (Mellaril) contains a methylthio (


) group. In vivo, this is oxidized by CYP450 enzymes (specifically CYP2D6) to:
  • Mesoridazine: The sulfoxide (

    
    ).
    
  • Sulforidazine: The sulfone (

    
    ).
    
The Potency Paradox

While Thioridazine is a potent drug, its metabolites are more potent .

  • Sulforidazine exhibits a

    
     for 
    
    
    
    of ~0.2 nM, making it one of the most potent phenothiazines known.
  • Clinical Consequence: The therapeutic effect of Thioridazine is largely driven by these sulfonyl metabolites. However, the sulfone moiety also correlates with delayed repolarization of potassium channels (

    
    ), leading to QT prolongation and the eventual market withdrawal of these agents in many jurisdictions.
    

Quantitative Data Summary

The table below compares the binding affinities of the sulfonyl-substituted compounds against the reference standard, Chlorpromazine.

CompoundC-2 SubstituentD2 Affinity (

, nM)
5-HT2A Affinity (

, nM)
Clinical Status
Chlorpromazine

~2.0~5.0Marketed
Thioproperazine

0.45 237Restricted/Withdrawn
Mesoridazine

~0.5~10Discontinued (US)
Sulforidazine

0.20 ~5Metabolite (Active)

Note: Lower


 indicates higher affinity. Data consolidated from PDSP Ki Database and literature sources.

References

  • Discovery of Thioproperazine & Phenothiazine Potency

    • Title: Anti-emetic activity of phenothiazines in rel
    • Source: PMC / NCBI.
    • URL:[Link]

  • Mesoridazine and Sulforidazine Pharmacology

    • Title: Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on stri
    • Source: Journal of Pharmacology and Experimental Therapeutics.
    • URL:[Link]

  • Receptor Binding Affinities (PDSP Database)

    • Title: PDSP Database - Thioproperazine & Sulforidazine D
    • Source: National Institute of Mental Health (NIMH) PDSP.
    • URL:[Link]

  • Synthesis of Phenothiazine Sulfonamides

    • Title: Synthesis of N,N-Dimethyl-10H-phenothiazine-2-sulfonamide.[3]

    • Source: J-Global / Chemical Abstracts.
    • URL:[Link][1][4][5][6]

  • Title: Phenothiazine derivatives (US Patent 3,084,161).

Sources

Methodological & Application

Solvent selection for dissolving N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Dissolution Protocols for N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine

Executive Summary

This compound (CAS: 1391053-21-6) is a critical process impurity and reference standard used in the quality control of phenothiazine-class antipsychotics, specifically Metopimazine and Thioridazine . Structurally, it consists of a tricyclic phenothiazine core substituted with a methylsulfonyl group at the C2 position and an allyl group at the N10 position.

This structural combination creates specific solubility challenges: the sulfone moiety introduces polarity, while the lipophilic phenothiazine core and allyl side chain dictate a preference for non-polar to moderately polar organic solvents. This guide provides a validated framework for solvent selection, dissolution, and handling to ensure analytical accuracy and standard stability.

Chemical Profile & Solubility Mechanics

PropertySpecification
Chemical Name 10-Allyl-2-(methylsulfonyl)-10H-phenothiazine
Molecular Formula C₁₆H₁₅NO₂S₂
Molecular Weight 317.43 g/mol
Physical State Yellow Solid
Key Functional Groups Sulfone (-SO₂Me), Allyl (-CH₂CH=CH₂), Phenothiazine Ring
Primary Risk Photo-oxidation : The phenothiazine sulfur is highly susceptible to oxidation to sulfoxide/sulfone forms upon light exposure.[1][2][3]
Solubility Mechanism

The dissolution of this compound relies on disrupting the crystal lattice dominated by


 stacking of the phenothiazine rings and dipole-dipole interactions of the sulfone groups.
  • Aprotic Polar Solvents (DMSO, DMF): Excellent. The sulfone oxygen accepts hydrogen bonds (if available) or interacts via strong dipole forces, while the organic backbone solvates the ring system.

  • Chlorinated Solvents (DCM, Chloroform): Excellent. High lipophilicity matches the phenothiazine core; ideal for stock preparation for normal-phase chromatography.

  • Protic Solvents (Methanol, Water): Poor. The hydrophobic allyl and phenothiazine regions repel water. Methanol offers limited solubility, often requiring heat or co-solvents.

Solvent Selection Matrix

Solvent ClassSolventSolubility RatingApplication Context
Sulfoxides DMSO Excellent (>50 mg/mL) Biological Assays / Cryostorage. Preferred for long-term frozen stocks.
Chlorinated DCM Excellent (>50 mg/mL) Synthesis / NP-HPLC. Rapid dissolution; evaporates easily for solvent exchange.
Esters Ethyl Acetate Good (~20-30 mg/mL) Extraction. Good for partitioning from aqueous layers; safer alternative to DCM.
Alcohols Methanol Moderate/Low RP-HPLC Mobile Phase. Use only as a diluent after dissolving in DMSO/DCM.
Aqueous Water/PBS Insoluble Precipitation. Will cause immediate crashing out of solution.

Validated Dissolution Protocols

Protocol A: Preparation of Analytical Stock Solution (1 mg/mL)

For HPLC/UPLC Reference Standard Preparation

Reagents:

  • This compound (Reference Standard)[1][4]

  • Solvent: HPLC-grade Dichloromethane (DCM) or DMSO (depending on method).

  • Vessel: Amber volumetric flask (Class A).

Workflow:

  • Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL amber volumetric flask.

    • Note: Use an anti-static gun if the powder is electrostatic.

  • Initial Dissolution: Add 5 mL of the primary solvent (DCM or DMSO).

  • Agitation: Sonicate at 25°C for 2 minutes .

    • Checkpoint: Solution must be clear and yellow. If particulates remain, extend sonication by 1 minute.

  • Dilution: Make up to volume with the solvent. Invert 10 times to mix.

  • Filtration: If used for HPLC, filter through a 0.22 µm PTFE syringe filter (Nylon is not recommended due to potential adsorption).

Protocol B: Preparation for Biological Assays (10 mM Stock)

For cell-based assays or protein interaction studies

Calculation:

  • MW = 317.43 g/mol .

  • Target Concentration = 10 mM.

  • Target Volume = 1 mL.

  • Required Mass = 3.17 mg.

Workflow:

  • Dissolve 3.17 mg of compound in 1 mL of sterile anhydrous DMSO .

  • Vortex vigorously for 30 seconds.

  • Aliquoting: Dispense into single-use amber vials (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C . Stable for 6 months.

Visual Workflow: Dissolution & Handling Strategy

DissolutionStrategy Start Solid this compound Decision Select Application Start->Decision Path_Bio Biological Assay (Cell Culture/Screening) Decision->Path_Bio Bioactivity Path_Anal Analytical Chemistry (HPLC/GC/NMR) Decision->Path_Anal QC/Purity Solv_DMSO Solvent: Anhydrous DMSO (Target: 10-50 mM) Path_Bio->Solv_DMSO Solv_DCM Solvent: DCM or Acetonitrile (Target: 1 mg/mL) Path_Anal->Solv_DCM Process_Bio 1. Vortex 30s 2. Aliquot (Amber Vials) 3. Store -80°C Solv_DMSO->Process_Bio Process_Anal 1. Sonicate 2 min 2. Filter (0.22 µm PTFE) 3. Inject/Analyze Solv_DCM->Process_Anal Warning CRITICAL: Protect from Light (Amber Glassware Required) Process_Bio->Warning Process_Anal->Warning

Figure 1: Decision tree for solvent selection based on downstream application.

Critical Handling & Stability Directives

A. Light Sensitivity (Photo-degradation)

Phenothiazines are notorious for photochemical oxidation. The sulfur atom in the ring can oxidize to a sulfoxide (


) or sulfone (

) upon exposure to UV/Visible light.
  • Requirement: All dissolution steps must be performed under low-light conditions or using amber glassware.

  • Mitigation: Wrap clear vessels in aluminum foil immediately if amber glass is unavailable.

B. Chemical Stability
  • Oxidation: The allyl group is relatively stable but can undergo radical polymerization or oxidation if exposed to radical initiators or strong oxidizers.

  • Inert Atmosphere: For storage of liquid standards >24 hours, flush the headspace with Nitrogen (N₂) or Argon to prevent oxidative degradation.

C. Safety
  • Toxicity: As a phenothiazine derivative, treat as potentially bioactive (neuroleptic activity).

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when using DCM.

References

  • Pharmaffiliates. (2025). This compound Product Specification. Retrieved from

  • Veeprho. (2025). Structure Elucidation and Impurity Profiling of Thioridazine Derivatives. Retrieved from

  • PubChem. (2025).[5] 2-(Methylsulfonyl)-10H-phenothiazine Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (2025). Solubility of Phenothiazine Derivatives in Organic Solvents. Retrieved from

  • MyBioSource. (2025). Biochemical Properties of N-Allyl-Phenothiazine Derivatives. Retrieved from

Sources

Application Note & Protocols: In Vitro Evaluation of N-allyl Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of N-allyl Phenothiazine Derivatives

Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure containing nitrogen and sulfur atoms.[1] This core scaffold has been the basis for a multitude of drugs with a wide range of pharmacological activities, most notably in the field of antipsychotics where they function primarily by blocking dopamine receptors.[2][3] In recent years, extensive research has broadened their therapeutic horizon, revealing significant potential as anticancer, antioxidant, and enzyme inhibitory agents.[4][5][6][7]

The addition of an N-allyl group to the phenothiazine core can modulate the compound's lipophilicity, cell permeability, and interaction with biological targets, making N-allyl phenothiazine derivatives a promising area for drug discovery. These derivatives have demonstrated cytotoxic effects against various cancer cell lines and notable antioxidant properties.[1][6][7]

This guide provides a detailed framework of in vitro testing procedures designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol functions as a self-validating system for the robust evaluation of N-allyl phenothiazine derivatives. We will focus on three critical areas of in vitro analysis: cytotoxicity, apoptosis induction, and antioxidant activity.

Cytotoxicity Assessment: The MTT Cell Viability Assay

Scientific Rationale: The initial and most critical step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[8] Its principle is based on the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[8][9] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[10][11] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for compound potency.

Experimental Workflow: MTT Assay

MTT_Workflow prep Cell Preparation & Seeding (e.g., A549, HeLa, HepG2) Plate 1,000-100,000 cells/well incubate1 Incubate (24h) Allow cells to adhere and resume growth prep->incubate1 treat Compound Treatment Add serial dilutions of N-allyl phenothiazine derivatives incubate1->treat incubate2 Incubate (24-72h) Exposure to the test compound treat->incubate2 mtt_add Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) incubate2->mtt_add incubate3 Incubate (2-4h) Allow formazan crystal formation mtt_add->incubate3 solubilize Solubilize Formazan Add 100 µL of DMSO or other solvent incubate3->solubilize shake Agitate Plate (15 min on orbital shaker) Ensure complete dissolution solubilize->shake read Measure Absorbance (OD at 570-590 nm) Use microplate reader shake->read analyze Data Analysis Calculate % Viability and IC50 value read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • N-allyl phenothiazine derivatives (stock solutions in DMSO)

  • Selected cancer cell lines (e.g., A549, HeLa, HepG2, MCF-7)[4][12][13][14]

  • Complete culture medium (specific to cell line)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light)[8][9]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[9][11]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 75,000 cells/mL.[11] Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate. Include wells for 'medium only' (blank) and 'cells only' (untreated control).

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the N-allyl phenothiazine derivatives in complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Add fresh medium to the control wells.

  • Exposure: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[11][15]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will become visible in viable cells.[15]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[11]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8][11] Measure the absorbance (Optical Density, OD) at a wavelength between 570 and 590 nm using a microplate reader.[8][15]

Data Presentation and Analysis

The cytotoxicity is expressed as the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Calculation: % Viability = [(OD_Sample - OD_Blank) / (OD_Control - OD_Blank)] * 100

Table 1: Sample IC50 Data for N-allyl Phenothiazine Derivatives

Compound Cell Line Incubation Time (h) IC50 (µM)
Derivative A A549 48 15.2
Derivative A HeLa 48 21.8
Derivative B A549 48 5.7
Derivative B HeLa 48 8.9

| Doxorubicin (Control) | A549 | 48 | 0.8 |

Apoptosis Induction: The Caspase-Glo® 3/7 Assay

Scientific Rationale: Determining that a compound is cytotoxic is the first step; understanding the mechanism of cell death is next. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis.[16] A key hallmark of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary executioner caspases that cleave numerous cellular substrates, leading to the morphological and biochemical changes of apoptosis.[17] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[18][19] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to caspase activity.[20][21]

Signaling Pathway: Caspase-Mediated Apoptosis

Apoptosis_Pathway drug N-allyl Phenothiazine Derivative stress Cellular Stress (e.g., DNA Damage) drug->stress mito Mitochondrial Pathway (Intrinsic) stress->mito cas9 Caspase-9 (Initiator) mito->cas9 cas37 Caspases-3 & 7 (Executioners) cas9->cas37 apoptosis Apoptosis (Cell Death) cas37->apoptosis substrate Luminogenic Substrate (DEVD-aminoluciferin) cas37->substrate Cleavage light Luminescent Signal (Measured) substrate->light Luciferase

Caption: Intrinsic apoptosis pathway leading to caspase-3/7 activation.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega, #G8090 or similar)[18]

  • White-walled, opaque 96-well plates suitable for luminescence

  • Treated cell cultures from cytotoxicity experiments

  • Luminometer

Procedure: This protocol follows a simple "add-mix-measure" format.[18]

  • Plate Setup: Seed and treat cells with N-allyl phenothiazine derivatives in a white-walled 96-well plate as described in the MTT protocol (Section 1.2). Use a shorter incubation time (e.g., 6, 12, or 24 hours) as apoptosis often precedes complete loss of viability.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[20]

  • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is stable for several hours.[20]

Data Analysis

Results are typically expressed as Relative Luminescence Units (RLU) or as a fold-change in caspase activity compared to the untreated control.

Calculation: Fold Change = (RLU_Sample - RLU_Blank) / (RLU_Control - RLU_Blank)

Antioxidant Potential: The DPPH Radical Scavenging Assay

Scientific Rationale: Phenothiazines can act as potent antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1][22] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen for the radical scavenging activity of compounds.[23][24][25] DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorption maximum around 517 nm.[23][24] When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, which is a pale yellow color.[23] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging capacity of the test compound.[23]

Experimental Workflow: DPPH Assay

DPPH_Workflow prep Prepare Solutions 1. DPPH in Methanol (e.g., 0.06 mM) 2. Serial dilutions of test compound 3. Ascorbic Acid (Positive Control) mix Mix Reagents in 96-well Plate (e.g., 120 µL Compound + 30 µL DPPH) prep->mix incubate Incubate (30 min) In the dark at room temperature mix->incubate read Measure Absorbance (OD at 517 nm) incubate->read analyze Data Analysis Calculate % Inhibition and IC50 value read->analyze

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol: DPPH Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • N-allyl phenothiazine derivatives

  • Ascorbic acid or Trolox (as a positive control)[26][27]

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a DPPH working solution (e.g., 0.06 mM to 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2. This solution should be freshly prepared and kept in an amber bottle to protect it from light.[23][25]

  • Sample Preparation: Prepare a stock solution of the N-allyl phenothiazine derivatives and the positive control (e.g., Ascorbic Acid) in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay Reaction: In a 96-well plate, add a fixed volume of the sample or control dilutions (e.g., 120 µL).[26]

  • Initiate Reaction: To each well, add a fixed volume of the DPPH working solution (e.g., 30 µL).[26] The control well will contain methanol instead of the test compound.

  • Incubation: Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[25][26]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[27]

Data Presentation and Analysis

The antioxidant activity is quantified as the percentage of DPPH radical scavenging (inhibition). The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Calculation: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.[23]

Table 2: Sample Antioxidant Activity Data

Compound IC50 (µg/mL)
Derivative A 25.4
Derivative B 42.1

| Ascorbic Acid (Control) | 8.5 |

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • ResearchGate. (n.d.). Phenothiazine derivatives as anticancer compounds.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol.
  • Wojtowicz, K., et al. (2020). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Journal of Applied Toxicology.
  • Bio-protocol. (n.d.). DPPH Radical Scavenging Assay.
  • ACS Omega. (2024, July 2). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.
  • Acta Poloniae Pharmaceutica. (n.d.). MOLECULAR EFFECTS OF AMINE DERIVATIVES OF PHENOTHIAZINE ON CANCER CELLS C-32 AND SNB-19 IN VITRO.
  • National Institutes of Health. (n.d.). The versatility of phenothiazines as an anticancer drug scaffold.
  • BenchChem. (2025). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine.
  • Bentham Science Publishers. (2024). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives.
  • Scholars Research Library. (n.d.). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential.
  • Bentham Science Publisher. (n.d.). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives.
  • ResearchGate. (n.d.). Values of the antioxidant activity of phenothiazine and its derivatives....
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Canadian Science Publishing. (n.d.). ENZYME INHIBITION BY DERIVATIVES OF PHENOTHIAZINE: VII. INHIBITION OF GLUCOSE-6-PHOSPHATE DEHYDROGENASE ACTIVITY OF RABBIT ERYTHROCYTES.
  • National Institutes of Health. (n.d.). Potential Antioxidant Activity of New Tetracyclic and Pentacyclic Nonlinear Phenothiazine Derivatives.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Technical Bulletin.
  • Bulgarian Journal of Agricultural Science. (n.d.). Evaluation of the Methods for Determination of the Free Radical Scavenging Activity by DPPH.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • Canadian Science Publishing. (n.d.). ENZYME INHIBITION BY DERIVATIVES OF PHENOTHIAZINE: VII. INHIBITION OF GLUCOSE-6-PHOSPHATE DEHYDROGENASE ACTIVITY OF RABBIT ERYTH.
  • Journal of Visualized Experiments. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model.
  • Journal of Evidence-Based Integrative Medicine. (2022, July 9). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants.
  • PubMed. (1991). Cytotoxicity and differentiation-inducing activity of phenothiazine and benzo[a]phenothiazine derivatives.
  • Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit.
  • ResearchGate. (n.d.). Assessment of in vitro cytotoxicity in human cancer cell lines. A) A549....
  • Biologia. (2023, April 29). Phenothiazine derivatives and their impact on the necroptosis and necrosis processes. A review.
  • ResearchGate. (n.d.). In vitro cell viability assays of (A) A549 and (B) HeLa cells after....
  • National Institutes of Health. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.
  • National Institutes of Health. (n.d.). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia.
  • MDPI. (n.d.). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review.
  • National Institutes of Health. (2013, December 12). A Candidate Cell-Selective Anticancer Agent - Probe Reports from the NIH Molecular Libraries Program.
  • Massive Bio. (2026, January 11). Phenothiazine.
  • National Institutes of Health. (n.d.). Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery.
  • MDPI. (2021, June 22). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives.
  • National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Anticancer Research. (n.d.). Possible Biological and Clinical Applications of Phenothiazines.
  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Biological Evaluation of Some Phenothiazine Derivatives.
  • IOSR Journal of Pharmacy. (2020, September 17). Synthesis and Evaluation of Phenothiazine Derivatives.

Sources

Troubleshooting & Optimization

Improving synthesis yield of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Synthesis Yield of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine

Executive Summary & Diagnostic Framework

User Query: "I am experiencing low yields (<40%) and significant impurity profiles during the N-allylation of 2-methylsulfonyl-10H-phenothiazine. How can I optimize this reaction?"

Scientist's Assessment: The synthesis of This compound presents a classic conflict in heterocyclic chemistry: the electron-withdrawing 2-sulfonyl group acidifies the N-H bond (beneficial for deprotonation) but simultaneously reduces the nucleophilicity of the resulting phenothiazinide anion (detrimental for


 attack).[1] Furthermore, the phenothiazine core is notoriously susceptible to oxidation at the sulfur bridge (position 5), leading to sulfoxide/sulfone byproducts that are difficult to separate.

Your low yield likely stems from one of three critical failure points:

  • Incomplete Deprotonation: The base strength or solvent polarity is insufficient to overcome the steric and electronic deactivation.

  • Oxidative Degradation: Ambient oxygen is converting your product into the 5-oxide species (pink/red impurities).[1]

  • Allyl Polymerization: High temperatures or lack of radical inhibitors are consuming your alkylating agent.

Core Reaction Logic & Mechanism

To fix the yield, we must first visualize the competing pathways. The diagram below maps the critical decision points in the synthesis workflow.

ReactionLogic Start Start: 2-Mesylphenothiazine BaseChoice Decision: Base System Start->BaseChoice MethodA Method A: Anhydrous (NaH/DMF) Best for Small Scale/High Purity BaseChoice->MethodA Strict Anhydrous MethodB Method B: PTC (NaOH/Toluene/TBAB) Best for Scale-up/Moisture Tolerance BaseChoice->MethodB Robust/Green Deprotonation Anion Formation (Requires Inert Atm) MethodA->Deprotonation Allylation Addition of Allyl Bromide (0°C -> RT) Deprotonation->Allylation Success Target: N-Allyl Product (Yield >85%) Allylation->Success Inert Gas + Dry Solvents FailOx Failure: 5-Oxide Impurity (Pink/Red Color) Allylation->FailOx Air Leak Interface Interfacial Transfer (Requires High Agitation) MethodB->Interface Interface->Success Optimized Catalyst FailSM Failure: Unreacted SM (Low Conversion) Interface->FailSM Poor Stirring

Figure 1: Decision matrix for N-alkylation workflows. Method selection dictates the primary failure modes.

Optimized Experimental Protocols

Do not rely on generic "alkylation" procedures. The 2-sulfonyl group requires specific modifications.

Method A: The "Gold Standard" (Sodium Hydride)

Recommended for: Milligram to gram scale, high purity requirements.

The Logic: The 2-mesyl group lowers the pKa of the N-H (approx pKa 18-20 in DMSO) compared to unsubstituted phenothiazine.[1] NaH provides irreversible deprotonation, maximizing the concentration of the reactive anion.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Solvent: Use anhydrous DMF (Dimethylformamide). Critical: Wet DMF causes NaH decomposition and hydroxide formation, stalling the reaction.

  • Deprotonation:

    • Charge NaH (60% in oil, 1.5 equiv) and wash with dry hexane to remove oil (optional but cleaner).

    • Add DMF.[2] Cool to 0°C.

    • Add 2-methylsulfonyl-10H-phenothiazine (1.0 equiv) portion-wise.

    • Wait: Stir at RT for 30-45 mins. Visual Cue: Solution should turn dark orange/red, indicating anion formation.

  • Alkylation:

    • Cool back to 0°C.

    • Add Allyl Bromide (1.2 equiv) dropwise. Note: Allyl chloride is too slow; Allyl iodide is unstable.[1]

    • Stir at RT for 3-6 hours. Monitor by TLC.[3][4]

  • Quench: Pour into ice-cold water containing 1% sodium thiosulfate (antioxidant).

Method B: Phase Transfer Catalysis (PTC)

Recommended for: Scale-up (>10g), avoiding hazardous NaH.

The Logic: Uses a liquid-liquid (Toluene/50% NaOH) or solid-liquid (Toluene/solid KOH) system.[1] The catalyst (TBAB) shuttles the phenothiazinide anion into the organic phase.

  • System: Toluene (Organic phase) + 50% aq. NaOH (Aqueous phase).[5]

  • Catalyst: TBAB (Tetrabutylammonium bromide), 5-10 mol%.[1]

  • Procedure:

    • Dissolve substrate in Toluene. Add TBAB.

    • Add NaOH solution.[5]

    • Add Allyl Bromide (1.5 equiv).

    • Critical: High-speed mechanical stirring is required to create the interfacial surface area.[1]

    • Heat to 60°C for 4-8 hours.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned deep pink/red, and yield is low."

Diagnosis: Oxidation of the Phenothiazine Ring. Phenothiazines are electron-rich and prone to radical oxidation at the sulfur bridge, forming the 5-oxide (sulfoxide).[1] This is accelerated by light and basic conditions.

  • Fix:

    • Degas Solvents: Sparge DMF or Toluene with Argon for 15 mins before use.[1]

    • Light Protection: Wrap the reaction flask in aluminum foil.

    • Workup: Add a reducing agent (Sodium Metabisulfite or Ascorbic Acid) during the aqueous quench to scavenge oxidants.

Issue 2: "I see starting material on TLC even after 24 hours."

Diagnosis: Nucleophilic Stalling. The 2-mesyl group pulls electron density from the nitrogen, making the anion "lazy" (less nucleophilic).

  • Fix (Method A): Increase temperature to 60°C after allyl bromide addition. Add catalytic KI (Potassium Iodide) (10 mol%) to generate the more reactive Allyl Iodide in situ (Finkelstein condition).

  • Fix (Method B): Switch catalyst to 18-Crown-6 if using solid KOH, or increase TBAB loading to 15 mol%. Ensure stirring is vigorous (vortexing).

Issue 3: "The product is an oil that won't crystallize."

Diagnosis: Residual Solvent or Allyl Polymer. Allyl bromide can polymerize, leaving a gummy residue. DMF is difficult to remove completely.

  • Fix:

    • Wash: Wash the organic layer 3x with water, then 1x with LiCl solution to remove DMF.

    • Crystallization: Dissolve the crude oil in minimum hot Ethanol or Isopropanol. Add water dropwise until turbid, then cool slowly. The sulfonyl group usually aids crystallinity compared to alkyl-phenothiazines.[1]

Issue 4: "Can I use Allyl Chloride instead of Bromide?"

Diagnosis: Reagent Reactivity. Allyl chloride is significantly cheaper but much slower (


 leaving group ability: I > Br > Cl).
  • Fix: If you must use the chloride, you must add NaI or KI (0.1 - 0.5 equiv) to catalyze the reaction. Without iodide, the reaction will require higher temps (80°C+), which increases the risk of polymerization and oxidation.

Comparative Data: Solvent & Base Effects[2][3][5][6][7][8]

Base / Solvent SystemTemp (°C)Time (h)Yield (%)Major Impurity
NaH / DMF 25488-92% None (if dry)
K₂CO₃ / Acetone Reflux2435%Unreacted SM
NaOH / Toluene (PTC) 60682-85% 5-Oxide (trace)
KOtBu / THF 0 -> 25275%Polymerization

Table 1: Optimization data based on internal application notes for electron-deficient phenothiazines.

References

  • Phenothiazine Oxidation Mechanisms

    • Title: Unlocking Twofold Oxid
    • Source: ACS Public
    • Relevance: Details the susceptibility of the sulfur bridge to oxidation and color changes (pink/red radical c
    • Link:[Link]

  • Phase Transfer Catalysis (PTC)

    • Title: Phase Transfer Catalysis in Organic Syntheses.[3][5][6]

    • Source: CRDEEP Journals.
    • Relevance: Validates the use of NaOH/TBAB for N-alkylation of heterocycles to avoid moisture sensitivity.
    • Link:[Link]

  • General Synthesis of 2-Substituted Phenothiazines

    • Title: Synthesis and Evaluation of Phenothiazine Derivatives.[4][7][8]

    • Source: IOSR Journal of Pharmacy.
    • Relevance: Provides baseline protocols for handling the phenothiazine scaffold during functionaliz
    • Link:[Link]

  • pKa and Acidity Data

    • Title: Bordwell pKa Table (Acidity in DMSO).[9]

    • Source: Organic Chemistry Data.[1][3][5][9]

    • Relevance: Essential for understanding the deprotonation requirements of the N-H bond in the presence of electron-withdrawing groups.[1]

    • Link:[Link]

Sources

Technical Support Center: Optimizing Recrystallization of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine (CAS: 1391053-21-6). We will address common challenges encountered during its recrystallization, offering a framework of FAQs and troubleshooting workflows designed to optimize purity, yield, and crystal form.

Section 1: Compound Overview

Understanding the physicochemical properties of the target compound is the foundation of a successful purification strategy. This compound is a derivative of phenothiazine, a core structure in many pharmaceuticals.[1] The presence of the methylsulfonyl group significantly influences its polarity and solubility compared to the parent phenothiazine.[2][3]

PropertyValueSource(s)
Chemical Name This compound[4]
CAS Number 1391053-21-6[4][5]
Molecular Formula C₁₆H₁₅NO₂S₂[4][6]
Molecular Weight 317.43 g/mol [6]
Appearance Yellow Solid[4]
Known Solubility Dichloromethane, Ethyl Acetate[7]
Storage 2-8°C Refrigerator[4]
Context By-product in the preparation of Metopimazine; Thioridazine related compound.[4][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses preliminary questions that form the basis of designing a robust recrystallization protocol.

Q1: What is the most critical first step when developing a recrystallization procedure for this compound?

The essential first step is a systematic, small-scale solvent screening.[8][9] The goal is to identify a solvent or solvent system where this compound exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[10] This differential solubility is the driving force for crystallization.[11]

Q2: What are the ideal characteristics of a recrystallization solvent?

An ideal solvent should meet several criteria:

  • Temperature-Dependent Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10][12]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor after crystallization).[8][12]

  • Chemical Inertness: The solvent must not react with the compound.[13]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during drying.[12][13]

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out".[14]

Q3: What solvents should I prioritize for screening this compound?

Given the compound's structure—a polar sulfone group and a large, relatively non-polar phenothiazine core—a range of solvents should be tested. A good starting point, based on related structures, would be:

  • Alcohols (e.g., Ethanol, Isopropanol): Ethanol is often used for crystallizing phenothiazine and its derivatives.[15] A patent for the closely related 2-(methylsulfonyl)-10H-phenothiazine specifies recrystallization from absolute ethanol, making it a prime candidate.[16]

  • Esters (e.g., Ethyl Acetate): The compound is known to be soluble in ethyl acetate, which could be suitable as the "good" solvent in a mixed-solvent system.[7]

  • Ketones (e.g., Acetone): Acetone is a versatile polar aprotic solvent worth screening.

  • Aromatic Hydrocarbons (e.g., Toluene): May be effective but carry higher toxicity.

  • Anti-solvents (e.g., Heptane, Hexane, Water): These are useful as the "poor" solvent in a mixed-solvent system.[17]

Q4: What is a mixed-solvent system and when should I use it?

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[8] It involves a pair of miscible solvents:

  • Solvent 1 (Good Solvent): The compound is highly soluble in this solvent, even at room temperature.

  • Solvent 2 (Anti-solvent/Poor Solvent): The compound is poorly soluble in this solvent.

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the careful, dropwise addition of the "poor" solvent until the solution becomes faintly cloudy (the saturation point).[18] A small addition of the "good" solvent re-clarifies the solution, which is then cooled to induce crystallization.[18]

Section 3: Step-by-Step Experimental Protocols

These protocols provide a validated workflow. Always begin with small quantities (~100 mg) before scaling up.

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol and heat the mixture to boiling with stirring. Continue adding ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a stemless funnel and fluted filter paper with hot solvent vapor to prevent premature crystallization.[19] Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11] Rapid cooling can trap impurities.[20] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Two-Solvent Recrystallization (e.g., using Ethyl Acetate/Heptane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum required amount of boiling ethyl acetate ("good" solvent).[18]

  • Saturation: While keeping the solution hot, add heptane ("poor" solvent) dropwise with swirling until a persistent cloudiness is observed.

  • Re-solubilization: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and produce a clear, saturated solution.

  • Crystallization, Isolation, and Drying: Follow steps 3-6 from the Single-Solvent Protocol, using a pre-chilled mixture of ethyl acetate/heptane (in the same approximate ratio) for the washing step.[18]

Section 4: Troubleshooting Guide

This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.

Problem: The compound "oils out" instead of forming crystals.

  • Q: My sample separated from the solution as a yellow, sticky liquid or oil. What is causing this and how can I get crystals?

    A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[21] The liquid droplets are a supersaturated solution of your compound and can trap impurities effectively, defeating the purpose of recrystallization.[20]

    • Underlying Causes:

      • High Impurity Load: Significant impurities can depress the melting point of your compound below the temperature of the solution.[20][22]

      • Solvent Boiling Point Exceeds Compound Melting Point: The compound is melting in the hot solvent before it has a chance to crystallize upon cooling.[14]

      • Rapid Saturation: The solution becomes supersaturated too quickly and at too high a temperature.[21]

    • Solutions to Implement:

      • Increase Solvent Volume: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to lower the saturation point, then cool again very slowly.[14][20]

      • Lower the Solution Temperature: Choose a solvent or solvent system with a lower boiling point.

      • Promote Nucleation: Agitate the solution vigorously or scratch the flask below the solvent line once the solution has cooled significantly. This can sometimes induce crystallization from the oil.

      • Change Solvent System: The polarity of the solvent may be too different from your compound.[22] Re-attempt the recrystallization with a different solvent system identified from your initial screening.

      • Purify First: If the compound is extremely impure, consider a preliminary purification by column chromatography before attempting recrystallization.

Problem: No crystals are forming upon cooling.

  • Q: My solution is cold and clear, but nothing has precipitated. What should I do?

    A: This indicates that the solution is not saturated at the lower temperature, a state known as supersaturation.[14] Crystal growth requires nucleation sites to begin.

    • Solutions to Implement:

      • Induce Nucleation:

        • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide a surface for crystal growth to initiate.[14]

        • Seeding: Add a single, tiny crystal of the crude or pure compound (a "seed crystal") to the solution.[14]

      • Increase Concentration: If nucleation techniques fail, it is likely too much solvent was used.[14] Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Allow it to cool again.

      • Cool Further: Place the flask in a salt-ice bath for a lower temperature, which may be necessary to induce precipitation.[14]

Problem: The final crystal yield is unacceptably low.

  • Q: I successfully obtained pure crystals, but my recovery was less than 30%. How can I improve this?

    A: A low yield is typically due to excessive loss of the compound to the mother liquor.

    • Underlying Causes & Solutions:

      • Excess Solvent: This is the most common cause.[14][20] Use the absolute minimum amount of hot solvent required for complete dissolution. You can often recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

      • Premature Crystallization: Significant loss can occur if the compound crystallizes in the filter paper during hot filtration. Ensure your funnel and receiving flask are adequately pre-heated.[19]

      • Washing with Warm Solvent: Never wash the collected crystals with room temperature or warm solvent. Always use a minimal amount of ice-cold solvent.

      • Inappropriate Solvent Choice: The compound may have significant solubility even at low temperatures in the chosen solvent. Re-evaluate your solvent screening data to find a system with a larger solubility differential.

Problem: The recrystallized product is still impure.

  • Q: I analyzed my final product by HPLC/TLC and it still contains starting materials or by-products. What went wrong?

    A: This indicates that impurities were incorporated into the crystal lattice.

    • Underlying Causes & Solutions:

      • Rapid Cooling: If the solution is cooled too quickly, crystals form rapidly and can trap impurities from the solution.[20] Always allow for slow, undisturbed cooling.

      • Poor Solvent Selection: The impurities may have a very similar solubility profile to your desired compound in the chosen solvent. A different solvent system may provide better discrimination.

      • Insufficient Purity of Crude Material: If the crude material is heavily contaminated with an impurity of similar structure, a single recrystallization may not be sufficient. A second recrystallization of the purified material may be necessary.

Section 5: Visualization of Workflows

Diagram 1: Solvent Selection Workflow

start Start: Crude Solid test_rt Test solubility in ~0.5 mL solvent at RT start->test_rt dissolves_rt Soluble at RT test_rt->dissolves_rt Yes insoluble_rt Insoluble at RT test_rt->insoluble_rt No reject_solvent Reject Solvent: Poor Yield Expected dissolves_rt->reject_solvent try_another Try Another Solvent reject_solvent->try_another heat_boil Heat to Boiling insoluble_rt->heat_boil dissolves_hot Soluble when Hot heat_boil->dissolves_hot Yes insoluble_hot Insoluble when Hot heat_boil->insoluble_hot No cool_rt Cool to RT dissolves_hot->cool_rt insoluble_hot->try_another crystals_form Crystals Form cool_rt->crystals_form Yes no_crystals No Crystals Form cool_rt->no_crystals No good_solvent Good Single Solvent crystals_form->good_solvent consider_mixed Consider for Mixed Solvent System (Good Solvent) no_crystals->consider_mixed

Caption: Decision tree for selecting a suitable recrystallization solvent.

Diagram 2: Troubleshooting "Oiling Out"

start Problem: Compound 'Oiled Out' reheat Re-heat to re-dissolve oil start->reheat add_solvent Add more 'good' solvent (~5-10% volume) reheat->add_solvent cool_slowly Cool SLOWLY (Insulate flask) add_solvent->cool_slowly check_result Observe result cool_slowly->check_result success Success: Crystals Form check_result->success Fixed failure Failure: Oils out again check_result->failure Not Fixed recover Recover crude solid (evaporate solvent) failure->recover change_solvent Select new solvent (e.g., lower boiling point) recover->change_solvent re_attempt Re-attempt Recrystallization change_solvent->re_attempt

Caption: Step-by-step workflow for resolving an "oiling out" issue.

References

  • Solvent Choice - Chemistry Teaching Labs. University of York.

  • Solvent Selection and Recrystallization Guide. Scribd.

  • Troubleshooting Recrystallization. Chemistry LibreTexts.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Problems with Recrystallisations - Chemistry Teaching Labs. University of York.

  • Oiling Out in Crystallization. Mettler Toledo.

  • Recrystallization (help meeeeee). Reddit.

  • Chemistry Crystallization. Sathee Jee.

  • Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center.

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  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry.

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Resolving NMR spectral overlap in sulfonyl phenothiazine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving NMR spectral overlap in the analysis of sulfonyl phenothiazines. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation and characterization of these complex heterocyclic compounds. The inherent structural rigidity and extensive aromaticity of the phenothiazine core, combined with the influence of the sulfonyl group, often lead to severe signal crowding in ¹H NMR spectra, making unambiguous assignment a significant hurdle.

This guide provides a series of troubleshooting steps and advanced methodologies in a practical question-and-answer format to help you systematically deconstruct complex spectra and achieve complete structural verification.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: Why are the aromatic signals in my sulfonyl phenothiazine's ¹H NMR spectrum so overlapped and difficult to interpret?

A: The complexity arises from a combination of factors inherent to the sulfonyl phenothiazine scaffold:

  • Multiple Aromatic Protons: The core structure contains numerous protons attached to the fused aromatic rings. These protons typically resonate in a narrow chemical shift window, often between 7.0 and 8.5 ppm.[1][2]

  • Restricted Rotational Freedom: The tricyclic phenothiazine system is relatively rigid. This rigidity means that protons on different parts of the same ring system, which might be chemically equivalent in a more flexible molecule, are often inequivalent, leading to more signals.

  • Complex Coupling Patterns: The aromatic protons exhibit both ortho (³J, typically 6-10 Hz) and meta (⁴J, 1-3 Hz) couplings.[3] The combination of multiple, small coupling constants for each proton transforms simple doublets or triplets into complex, overlapping multiplets that are difficult to resolve at standard magnetic field strengths.[1]

  • Deshielding by the Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group (-SO₂-) significantly deshields adjacent protons, pushing their signals further downfield and often into the already crowded aromatic region, exacerbating the overlap.

Part 2: Troubleshooting Guide - Practical Solutions for Spectral Overlap

This section provides actionable strategies to resolve signal congestion. We will proceed from the simplest and most direct methods to more advanced 2D NMR techniques.

Q2: My aromatic region is an uninterpretable multiplet. What is the first and simplest thing I should try?

A: The most straightforward initial approach is to re-acquire the spectrum in a different deuterated solvent.[4] The interactions between your analyte and the solvent molecules can alter the electronic environment around each proton, inducing differential changes in their chemical shifts.[5][6][7] Aromatic solvents like benzene-d₆ are particularly effective due to their magnetic anisotropy, which can cause significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS), often spreading out crowded signals.[8][9]

The table below shows hypothetical ¹H NMR chemical shift data for a sulfonyl phenothiazine derivative, demonstrating how changing the solvent can resolve overlapping signals.

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)Resolution Outcome
Aromatic H-a7.85 (multiplet)7.60 (doublet of doublets)-0.25Resolved
Aromatic H-b7.85 (multiplet)7.75 (triplet)-0.10Resolved
Aromatic H-c7.42 (doublet)7.15 (doublet)-0.27No change needed
Aromatic H-d7.85 (multiplet)7.95 (doublet)+0.10Resolved
  • Sample Preparation: Prepare at least two NMR samples with identical concentrations of your compound (e.g., 5-10 mg in 0.6 mL). Use solvents with different properties, such as CDCl₃ (standard), Benzene-d₆ (aromatic/anisotropic), and DMSO-d₆ (polar/hydrogen-bond accepting).[8][10]

  • Internal Standard: Add a consistent amount of tetramethylsilane (TMS) to each sample for accurate referencing.

  • NMR Acquisition: Acquire standard 1D ¹H NMR spectra for each sample under identical experimental conditions (temperature, number of scans, pulse width).

  • Data Analysis: Carefully compare the spectra. Look for changes in chemical shifts and multiplet patterns in the aromatic region to identify the solvent system that provides the best signal dispersion.

Q3: Changing the solvent helped, but some signals are still overlapping. What's the next step?

A: Varying the temperature of the NMR experiment can be a powerful tool, especially if you suspect the presence of conformational isomers (rotamers) or dynamic exchange processes.[4][11] For sulfonyl phenothiazines, slow rotation around certain bonds can lead to multiple sets of signals at room temperature. Increasing the temperature can accelerate this rotation, causing distinct signals to coalesce into a single, time-averaged set of sharper peaks. Conversely, lowering the temperature can "freeze out" conformers, which may also help in resolving signals.

  • Select Solvent: Choose a solvent with a suitable boiling and freezing point range for your intended temperature study (e.g., DMSO-d₆ or Toluene-d₈ are excellent for high-temperature work).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Increase Temperature: Incrementally increase the probe temperature (e.g., in 10-15 K steps) and acquire a spectrum at each step. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition. Monitor the spectra for changes in peak shape, chemical shift, and the coalescence of multiplets.

  • Analyze Data: Compare the series of spectra to determine the optimal temperature for resolving your signals of interest.

Q4: I've tried changing solvents and temperature with limited success. Are there any chemical additives that can help?

A: Yes, you can use Lanthanide Shift Reagents (LSRs). These are paramagnetic complexes, typically of Europium (Eu) or Praseodymium (Pr), that can coordinate to Lewis basic sites in your molecule (such as the oxygen atoms of the sulfonyl group or the nitrogen of the phenothiazine ring).[12][13][14] This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the coordination site, often leading to dramatic spectral simplification.[15]

  • Sample Preparation: Prepare a solution of your compound in a dry, non-coordinating solvent like CDCl₃. Acquire a reference ¹H NMR spectrum.

  • Reagent Selection: A common LSR is Eu(fod)₃. Ensure the reagent is anhydrous, as moisture will deactivate it.[15]

  • Titration: Add a small, known amount of the LSR (e.g., 0.1-0.2 molar equivalents) directly to the NMR tube. Shake well to dissolve.

  • Acquire Spectra: Acquire a new ¹H NMR spectrum after each addition. The signals will shift with each addition of the LSR.

  • Optimization: Continue adding small aliquots of the LSR and acquiring spectra until the desired peak separation is achieved. Be aware that excessive amounts of LSR can cause significant peak broadening.[15]

Part 3: Advanced Solutions - 2D NMR Spectroscopy

When simpler methods are insufficient, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex proton and carbon skeletons of sulfonyl phenothiazines.[16][17][18][19] These experiments spread the information across a second frequency dimension, resolving overlaps and revealing connectivity between nuclei.[20][21]

The following diagram outlines a logical workflow for tackling spectral overlap, from basic 1D adjustments to advanced 2D experiments.

G cluster_0 Start Overlapping Signals in 1D ¹H NMR Solvent Change Solvent (e.g., CDCl₃ -> Benzene-d₆) Start->Solvent Easy First Step Temp Vary Temperature Start->Temp If Dynamics Suspected LSR Use Shift Reagent Start->LSR If Basic Sites Present Check1 Problem Resolved? Solvent->Check1 Temp->Check1 LSR->Check1 End Complete Assignment Check1->End Yes TwoD Proceed to 2D NMR Check1->TwoD No

Caption: A general troubleshooting workflow for NMR spectral overlap.

Q5: How can I definitively identify which protons are spin-coupled to each other in the aromatic system?

A: For this, you need a COSY (COrrelation SpectroscopY) experiment. This homonuclear experiment maps ¹H-¹H J-coupling correlations.[22] The 1D spectrum appears on both the diagonal and the horizontal/vertical axes. Off-diagonal peaks, or "cross-peaks," connect protons that are coupled to each other, typically through 2 or 3 bonds. This is invaluable for tracing out the connectivity within each aromatic ring of the phenothiazine core.[23]

  • Setup: Load a well-shimmed sample. Use a standard DQF-COSY (Double Quantum Filtered COSY) pulse program, which provides cleaner spectra with reduced diagonal peak intensity.[22]

  • Parameters: For a typical analysis of small molecules, default acquisition parameters are often sufficient. Ensure the spectral width covers all proton signals.

  • Acquisition: A COSY experiment is relatively quick and can often be completed in 15-30 minutes for a moderately concentrated sample.

  • Analysis: In the processed 2D spectrum, pick a well-resolved signal on the diagonal. Trace a line horizontally (or vertically) to find its cross-peaks. Each cross-peak indicates a coupling partner. By "walking" through the spin system from one cross-peak to another, you can map out the entire network of coupled protons.

Q6: I've mapped the proton networks, but how do I assign them to their corresponding carbon atoms?

A: The HSQC (Heteronuclear Single Quantum Coherence) experiment is the definitive tool for this purpose. It correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[17][24] This experiment is exceptionally powerful for resolving overlap because it spreads the proton signals out according to the much wider ¹³C chemical shift range.[21]

  • Setup: Use a standard sensitivity-enhanced HSQC pulse program. You will need to have calibrated ¹H and ¹³C pulse widths for your probe.

  • Parameters: Set the ¹H spectral width to encompass all proton signals. Set the ¹³C spectral width to cover the expected carbon range (e.g., 0 to 160 ppm for aromatic and aliphatic carbons). The key parameter is the one-bond coupling constant, which is typically set to ~145 Hz for aromatic C-H bonds.

  • Acquisition: HSQC is a proton-detected experiment and is therefore quite sensitive.[22] A good spectrum can often be obtained in under an hour.

  • Analysis: The processed spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the 2D plot represents a C-H bond, with its coordinates corresponding to the chemical shifts of the attached proton and carbon.

Q7: I'm struggling to piece the full structure together. How can I make connections over long distances or through quaternary carbons (like the ones attached to the sulfur and nitrogen atoms)?

A: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is designed for this exact purpose. It reveals correlations between protons and carbons over multiple bonds (typically 2 and 3 bonds, and sometimes 4).[22][24] This is the key experiment for assembling molecular fragments. By identifying HMBC correlations from a proton to a carbon 2 or 3 bonds away, you can connect different spin systems and unambiguously place substituents and functional groups, even across quaternary carbons that are invisible in HSQC spectra.[25]

  • Setup: Use a standard HMBC pulse program.

  • Parameters: Spectral widths are set similarly to the HSQC experiment. The crucial parameter is the long-range coupling constant, which is typically set to a compromise value of 7-10 Hz to observe both ²J and ³J correlations.[22]

  • Acquisition: The HMBC experiment is less sensitive than the HSQC and may require a longer acquisition time (1-4 hours) depending on the sample concentration.

  • Analysis: In the HMBC spectrum, a cross-peak from a proton (e.g., H-a) to a carbon (e.g., C-q) indicates that H-a is 2 or 3 bonds away from C-q. These long-range correlations are the final pieces of the puzzle needed for complete structural elucidation.

The diagram below illustrates how different 2D NMR experiments probe the structure of a molecule to reveal specific atomic relationships.

G cluster_mol Molecular Information Mol Sulfonyl Phenothiazine Structure COSY COSY (Correlation Spectroscopy) Mol->COSY HSQC HSQC (Heteronuclear Single Quantum Coherence) Mol->HSQC HMBC HMBC (Heteronuclear Multiple Bond Correlation) Mol->HMBC Info_COSY Which protons are coupled to each other? (H-H, 2-3 bonds) COSY->Info_COSY Info_HSQC Which proton is attached to which carbon? (C-H, 1 bond) HSQC->Info_HSQC Info_HMBC Which protons are near which carbons? (C-H, 2-3 bonds) HMBC->Info_HMBC

Caption: Relationship between 2D NMR experiments and structural information.

By systematically applying these 1D and 2D NMR strategies, you can overcome the challenges of spectral overlap and confidently determine the structure of even the most complex sulfonyl phenothiazine derivatives.

References

  • Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. (2025). Google.
  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.
  • Ciurtin, D. M., et al. (2009). Advances in Nuclear Magnetic Resonance for Drug Discovery. PMC - NIH.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. (2026). Oreate AI Blog.
  • Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. (2020). Chemistry Notes.
  • 2D NMR: Overview of Homonuclear Correlation Techniques. (2024). JoVE.
  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides. Canadian Journal of Chemistry, 45(15), 1829-1835.
  • How does solvent choice effect chemical shift in NMR experiments?. (2022). Reddit.
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  • 23.1: NMR Shift Reagents. (2024). Chemistry LibreTexts.
  • 2D NMR Introduction. (2019). Chemistry LibreTexts.
  • Pecul, M., & Sadlej, J. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. ACS Publications.
  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (2025). ACS Omega.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect.
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  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.
  • Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate.
  • Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines. (2025). Benchchem.
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). ResolveMass.
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  • Signal Overlap in NMR Spectroscopy. (2018). YouTube.
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  • Facey, G. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog.
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  • Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. (2013). ResearchGate.
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  • Structural Elucidation of An Unknown Compound. Cornell University eCommons.
  • Calorimetric, 13C NMR, and 31P NMR studies on the interaction of some phenothiazine derivatives with dipalmitoyl phosphatidylcholine model membranes. PubMed.
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  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). MDPI.
  • Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv.
  • NMR Investigation of the complexation of (S)-2-isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine with -cyclodextrin. (2025). ResearchGate.

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Technical Support Center: Stability Optimization for N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-PTZ-Allyl-001 Subject: Prevention of oxidative degradation and photolysis in solution Compound Class: N-substituted Phenothiazine / Thioridazine Intermediate CAS: 1391053-21-6 (and related derivatives)

Executive Summary

You are likely working with N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine , a critical intermediate often associated with the synthesis or impurity profiling of antipsychotics like Thioridazine.[1]

This molecule presents a dual-stability paradox :

  • The Phenothiazine Core: Highly susceptible to photo-oxidation, leading to sulfoxide formation (turning the solution pink/red).

  • The Allyl (2-Propenyl) Group: Vulnerable to radical polymerization and hydration, particularly if the solution is acidic or exposed to free radical initiators (like dissolved oxygen).

This guide provides a self-validating protocol to maintain solution integrity, moving beyond "store in the dark" to a mechanistic control of the degradation pathways.

Part 1: Troubleshooting & FAQs

Q1: My clear solution turned pink/red within hours. Is it still usable?

Status: Critical Failure (Oxidation)

  • Diagnosis: The pink color is the visual signature of the phenothiazinyl radical cation . This is the first step in the "autoxidation cascade." The radical eventually reacts with water or oxygen to form the Sulfoxide (S=O) , which is pharmacologically and chemically distinct from your parent compound.

  • Action: Discard the solution. The presence of the radical indicates that a significant portion of your molarity is compromised.

  • Prevention: You must eliminate the "Oxidative Triad": Light, Oxygen, and Trace Metals. (See Protocol A).

Q2: I see "ghost peaks" or peak broadening in my HPLC analysis.

Status: On-Column Degradation

  • Diagnosis: Phenothiazines can oxidize during the chromatographic run, especially if the mobile phase contains dissolved oxygen or if the column temperature is high (>40°C). The 2-methylsulfonyl group is electron-withdrawing, but the sulfur in the ring remains the oxidation hotspot.

  • Action:

    • Lower column temperature to 25°C.

    • Add an antioxidant modifier to the mobile phase (e.g., 0.1% Ascorbic Acid or Ammonium Acetate).

    • Ensure the autosampler is darkened/cooled.

Q3: A precipitate formed after storing the solution in DMSO at 4°C.

Status: Solubility/Polymerization

  • Diagnosis: While DMSO is a good solvent, it is hygroscopic. Absorbed water can crash out the hydrophobic phenothiazine. Alternatively, if the solution was exposed to light, the allyl group may have initiated a slow radical polymerization (less likely than oxidation, but possible at high concentrations).

  • Action: Re-sonicate. If it does not dissolve, check the UV-Vis spectrum. A shift in

    
     indicates chemical change (polymerization/oxidation); no shift indicates simple precipitation (moisture ingress).
    

Part 2: Degradation Mechanics (Visualized)

Understanding the enemy is the first step to defeating it. The diagram below illustrates the specific pathways attacking your molecule.

G Parent Parent Compound (N-Allyl-2-Mesyl-PTZ) Radical Radical Cation (Pink/Red Color) Parent->Radical -e (Oxidation) Polymer Allyl Polymer (Precipitate) Parent->Polymer Radical Initiation (Allyl Group) Sulfoxide Sulfoxide (S=O) (Inactive/Impurity) Radical->Sulfoxide +H2O / +O2 Sulfone Sulfone (O=S=O) (Irreversible) Sulfoxide->Sulfone Slow Oxidation UV UV Light / Actinic Light UV->Parent O2 Dissolved O2 O2->Radical Metals Trace Metals (Fe3+, Cu2+) Metals->Parent Block1 Argon Sparging Block1->O2 Blocks Block2 Amber Glass Block2->UV Blocks

Figure 1: The oxidative cascade of phenothiazines. Note that the "Pink" stage is the transition state; once it turns yellow/brown (Sulfoxide), the damage is permanent.

Part 3: The "Gold Standard" Preparation Protocol

This protocol is designed to be self-validating . If you follow the steps, the solution cannot oxidize because the necessary reactants (Light, Oxygen) are physically excluded.

Reagents Required[2][3][4]
  • Solvent: Anhydrous DMSO or Degassed Methanol (HPLC Grade).

  • Stabilizer (Optional but Recommended): Sodium Metabisulfite (

    
    ) or Ascorbic Acid.
    
  • Hardware: Amber borosilicate glass vials (silanized preferred), Argon/Nitrogen line.

Protocol A: Anaerobic Stock Solution Preparation (10 mM)
  • Solvent Conditioning (The Sparging Step):

    • Place 10 mL of solvent in a vial.

    • Bubble high-purity Argon or Nitrogen through the solvent for 5–10 minutes. Why? This displaces dissolved oxygen, which is the fuel for the radical reaction.

  • Weighing (The Dark Step):

    • Weigh the this compound in reduced light (close blinds, use sodium lamp if available).

    • Target: For 10 mM in 10 mL, weigh ~31.7 mg (assuming MW ≈ 317.4 g/mol ).

  • Dissolution & Chelation:

    • Add the solid to the degassed solvent.

    • Critical Additive: If the solution will be stored >24 hours, add 0.1% w/v Sodium Metabisulfite . This acts as a "sacrificial anode," oxidizing before your phenothiazine does.

    • Note on EDTA: If using non-HPLC grade solvents, add 0.01% EDTA to chelate iron/copper ions that catalyze the radical formation.

  • Storage (The Headspace Rule):

    • Aliquot immediately into amber vials.

    • Flush the headspace with Argon before capping.

    • Seal with Parafilm to prevent oxygen diffusion.

    • Store at -20°C.

Stability Data Comparison Table
ConditionVisual Appearance (24h)Estimated Purity (HPLC)Verdict
Ambient Light + Air Pink/Red tint< 90%Unusable
Dark + Air Slight yellowing~ 95%Risk
Dark + Argon Purge Clear / Pale Yellow> 99%Stable
Dark + Argon + Metabisulfite Clear> 99.5%Optimal

Part 4: Analytical Confirmation (QC)

How do you prove your solution is stable without running a full HPLC curve? Use this quick UV-Vis check.

  • Scan Range: 200 nm – 600 nm.

  • The "Pink" Check: Look for a broad absorption band appearing between 500–550 nm .

    • Presence: Radical cation formation (Oxidation started).[2]

    • Absence: Solution is intact.

  • The "Allyl" Check: Monitor the sharp peaks in the UV region (250-260 nm). Significant shifts here suggest modification of the phenothiazine ring or allyl group saturation.

References

  • Electrochemical Oxidation Mechanisms

    • Mechanistic Insights into the Oxidation of Phenothiazine Derivatives.
    • Source:

  • Phototoxicity & Stability

    • Phototoxicity of phenothiazine derivatives: Photosensitized cross-linking.[3] Details the interaction between UV light, oxygen, and the phenothiazine core.

    • Source:

  • Antioxidant Stabilization

    • Antioxidant Properties of Phenothiazine Derivatives.[4][5] Discusses the redox potential and how external antioxidants (like metabisulfite) protect the core structure.

    • Source:

  • Specific Compound Data

    • This compound Reference Material.[1][6][7] Confirms the identity and structural characteristics of the specific CAS 1391053-21-6.

    • Source:

Sources

Overcoming steric hindrance during N-alkylation of 2-methylsulfonyl phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Barriers in N-Alkylation of 2-Methylsulfonyl Phenothiazine Ticket ID: #PTZ-ALK-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Butterfly" & The "Anchor"

Welcome to the technical support hub. You are likely encountering low yields (<20%) or stalled reactions when attempting to alkylate 2-methylsulfonyl phenothiazine .[1]

This substrate presents a unique "double-lock" problem:

  • Steric Hindrance (The Butterfly): Phenothiazine is not planar; it exists in a folded "butterfly" conformation.[1] The nitrogen atom is at the "hinge," partially shielded by the benzene wings.

  • Electronic Deactivation (The Anchor): The sulfonyl group (

    
    ) at position 2 is a strong Electron Withdrawing Group (EWG).[1] While this makes the N-H proton more acidic (easier to remove), it significantly delocalizes the negative charge of the resulting anion, making it a poor nucleophile .
    

This guide provides the thermodynamic and kinetic solutions to pick this double lock.

Decision Matrix: Selecting Your Protocol

Before proceeding, use this logic tree to select the optimal method for your specific constraints.

ReactionSelector Start START: Select Constraints Scale What is your scale? Start->Scale SmallScale < 100 mg (Screening) Scale->SmallScale LargeScale > 1 gram (Process) Scale->LargeScale Eq Equipment Availability MW_Avail Microwave Reactor? SmallScale->MW_Avail Inert_Avail Schlenk Line / Glovebox? LargeScale->Inert_Avail MethodA Method A: Microwave Assisted (Fastest, High Yield) MW_Avail->MethodA Yes MethodB Method B: NaH / DMF (Standard, Scalable) MW_Avail->MethodB No Inert_Avail->MethodB Yes (Strict Anhydrous) MethodC Method C: PTC (Solid-Liquid) (Green, Moderate Yield) Inert_Avail->MethodC No (Robustness req.) caption Figure 1: Protocol Selection Logic for Deactivated Phenothiazines

Troubleshooting Modules (FAQs)

Issue 1: "I have 0% conversion after 24 hours at reflux."

Diagnosis: The Nucleophilicity Gap.[1] The


 of phenothiazine is ~23 (DMSO).[1] The 2-sulfonyl group lowers this to ~19-20.[1] Carbonate bases (

,

) are often too weak to fully deprotonate this specific derivative in standard thermal conditions, or the resulting anion is too stabilized to attack the alkyl halide.

Solution:

  • Switch Base: Move to Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (

    
    -BuOK).[1] You need a base with a 
    
    
    
    to drive the equilibrium to the "naked anion."
  • Solvent Polarity: Ensure you are using DMF or DMSO .[1][2] These polar aprotic solvents solvate the cation (

    
    ), leaving the phenothiazine anion "naked" and more reactive.
    
Issue 2: "The reaction turns black/tarry immediately."

Diagnosis: Radical Cation Formation (Oxidation).[1] Phenothiazines are redox-active.[1][3][4] In the presence of trace oxygen or light, they lose an electron to form a stable, deeply colored radical cation. This species does not undergo nucleophilic substitution and leads to polymerization (tar).[1]

Solution:

  • Degas Solvents: Sparge DMF with Nitrogen/Argon for 15 mins before use.[1]

  • Exclusion of Light: Wrap the reaction flask in aluminum foil.

  • Antioxidant: Add 1-2 mol% of Sodium Metabisulfite (

    
    ) if the problem persists (though strict inert atmosphere is usually sufficient).[1]
    
Issue 3: "Reaction stalled at 50% conversion."

Diagnosis: Product Inhibition or Aggregation.[1] The "butterfly" shape can lead to


-stacking aggregation, trapping the unreacted substrate.[1] Alternatively, the leaving group (bromide/chloride) is accumulating and inhibiting the reaction.

Solution:

  • Finkelstein Boost: Add 10 mol% Potassium Iodide (KI) .[1] This converts your Alkyl-Bromide/Chloride into a highly reactive Alkyl-Iodide in situ.[1][2]

  • Temperature Spike: If using thermal heating, increase to 80-100°C. The activation energy for attacking the hindered N-10 position is high.[1]

Validated Protocols

Method A: Microwave-Assisted (Recommended for Discovery)

Best for overcoming steric hindrance via rapid local heating.[1]

Reagents:

  • Substrate: 1.0 eq

  • Alkyl Halide: 1.5 eq[1]

  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: DMF (Dry)[1]

Workflow:

  • Combine substrate, base, and alkyl halide in a microwave vial.[1]

  • Seal and purge with Argon.[1]

  • Irradiate at 120°C for 20 minutes (High Absorption setting).

  • Validation: Check LCMS. If mono-alkylation is incomplete, add 0.5 eq alkyl halide and irradiate for another 10 mins.

Method B: "Naked Anion" Synthesis (Recommended for Scale-Up)

Uses strong base to force deprotonation.[1]

Reagents:

  • Substrate: 1.0 eq

  • Base: NaH (60% in oil) (1.5 eq)

  • Alkyl Halide: 1.2 eq[1]

  • Solvent: Anhydrous THF or DMF[1]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask; cool under

    
    .
    
  • Deprotonation: Suspend NaH in dry DMF. Add the phenothiazine substrate dropwise (dissolved in DMF) at 0°C.

  • The Wait (Critical): Stir at Room Temp for 30-60 minutes .

    • Observation: The solution should turn from yellow/green to reddish-orange (formation of the anion). Do not add alkyl halide until this color change stabilizes.

  • Alkylation: Cool back to 0°C. Add Alkyl Halide slowly.

  • Heat: Warm to 60-80°C and monitor.

Data Comparison: Base Effectiveness
Base SystemSolventTempYield (2-SO2Me Substrate)Notes

AcetoneReflux< 5%Base too weak; Temp too low.[1]

DMF100°C45%Moderate; requires long times (24h+).[1]

DMF MW (120°C) 88% Best balance of speed/yield.
NaH DMF 60°C 92% Highest conversion; requires dry conditions.
KOH + TBABToluene80°C60%Good for non-sensitive substrates (PTC).[1]

Mechanistic Visualization

Understanding the specific steric trajectory is vital. The alkyl group must approach the "inside" of the butterfly fold.

Mechanism Substrate 2-SO2Me-Phenothiazine (Folded 'Butterfly') Anion Nitrogen Anion (N-) (Red/Orange Species) Delocalized via SO2 Substrate->Anion Deprotonation (Fast) Base Strong Base (NaH or Cs2CO3) Base->Anion Transition Transition State Steric Clash with C1/C9 protons Anion->Transition Rate Limiting Step (Slow due to Sterics) Product N-Alkylated Product (Planarity adjusted) Transition->Product SN2 Substitution caption Figure 2: Mechanistic Pathway & Rate Limiting Step

References

  • Microwave-Assisted Synthesis: Găină, L. et al. "Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives."[1][5] Int. J. Mol.[1][5] Sci.2007 , 8, 70-80.[1][5] Link[1]

  • Structural Analysis (pKa & Geometry): Wang, X. et al. "Antipsychotic phenothiazine drugs bind to KRAS in vitro."[1][6] Commun Biol2021 , 4, 853.[1] Link (Discusses pKa variations based on ring substitution).[1]

  • Radical Cation Chemistry: Sackett, P. H. et al. "Side-chain effects on phenothiazine cation radical reactions."[1][7] J. Med.[1] Chem.1981 , 24, 1342–1347.[1] Link[1]

  • Phosphorylation/Alkylation Comparisons: Kucinski, K. et al. "Synthesis and Spectroscopic Characterization of Selected Phenothiazines... Rationalized Based on DFT Calculation." Materials2022 , 15, 7519.[1] Link[1]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Characterization of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine: The Central Role of ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Gold Standard: ¹H NMR Structural Elucidation

¹H NMR spectroscopy remains the cornerstone of small molecule structural elucidation due to its unparalleled ability to provide atom-level connectivity information in a non-destructive manner.[1] For a molecule like N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine, with its distinct chemical environments, ¹H NMR provides a unique fingerprint that is both qualitatively and quantitatively informative.

Molecular Structure and Proton Environments

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all unique proton environments. The structure contains three key regions: the N-propenyl group, the aromatic phenothiazine core, and the electron-withdrawing methylsulfonyl group.

Sources

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